molecular formula C5H5NNa+ B14625630 Sodium;pyridine CAS No. 57450-12-1

Sodium;pyridine

Cat. No.: B14625630
CAS No.: 57450-12-1
M. Wt: 102.09 g/mol
InChI Key: QMFYDAZWMAZXKO-UHFFFAOYSA-N
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Description

Historical Context of Alkali Metal-Pyridine Interactions and Early Discoveries

The investigation of interactions between alkali metals and nitrogen-containing compounds has a rich history, dating back to the 19th and early 20th centuries. Sir Humphry Davy, in 1808, made the initial observation that potassium metal interacts with ammonia (B1221849) gas, resulting in a striking blue color. royalsocietypublishing.org This phenomenon, however, was not fully understood until much later. A century later, in 1907, Charles Kraus proposed that the dissolution of potassium in liquid ammonia leads to the formation of solvated electrons, a concept that has since become a cornerstone of chemistry. ncl.ac.uk

The study of alkali metals in pyridine (B92270) solutions gained traction in the mid-20th century. Researchers investigating these systems discovered that, similar to ammonia, pyridine could dissolve alkali metals to form colored solutions, hinting at the presence of unusual species. acs.org These early studies laid the groundwork for understanding that these solutions contained not only solvated electrons but also alkali metal anions. royalsocietypublishing.org A significant finding in 1868, though largely overlooked for a considerable time, was the reductive tandem C–H activation and C–C coupling of pyridine mediated by sodium metal, which produced 4,4'-bipyridine (B149096) under refluxing conditions. ncl.ac.ukucl.ac.uk This early discovery highlighted the potent reactivity inherent in alkali metal-pyridine systems.

Significance of Pyridine as a Nitrogen-Containing Heterocycle in Chemical Science

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound that is structurally analogous to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. wikipedia.orgbyjus.com This substitution has profound implications for its chemical and physical properties, making it a versatile and widely utilized molecule in chemical science.

The nitrogen atom in the pyridine ring is sp²-hybridized and possesses a lone pair of electrons in an sp² orbital that lies in the plane of the ring. libretexts.orglibretexts.org This lone pair is not part of the aromatic π-system, which, like benzene, contains six π-electrons and confers aromatic stability to the molecule. libretexts.orglibretexts.org The availability of this lone pair makes pyridine a weak base (pKa of the conjugate acid is 5.25) and a good Lewis base, capable of donating its electron pair to Lewis acids, including metal ions. wikipedia.orgnumberanalytics.com This property allows pyridine and its derivatives to act as important ligands in coordination chemistry, forming numerous transition metal complexes. wikipedia.orgjscimedcentral.com

The electronegativity of the nitrogen atom also influences the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution compared to benzene, making such reactions more difficult to achieve. wikipedia.org Conversely, it makes the ring more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. wikipedia.orgjscimedcentral.com Pyridine's ability to dissolve a wide range of compounds has also led to its extensive use as a versatile solvent in organic synthesis. numberanalytics.com Furthermore, the pyridine ring is a key structural motif in many important biological molecules, including vitamins like niacin and pyridoxal, as well as in a vast number of pharmaceuticals and agrochemicals. wikipedia.orgrsc.org

Overview of Organoalkali Metal Chemistry with Emphasis on Sodium Reagents

Organoalkali metal chemistry involves compounds containing a direct bond between a carbon atom and an alkali metal. lscollege.ac.inwikipedia.org The nature of this bond is highly polar, with significant ionic character, due to the large difference in electronegativity between carbon and the alkali metals. wikipedia.org This high polarity results in a substantial partial negative charge on the carbon atom, rendering it highly nucleophilic. wikipedia.org

While organolithium compounds have historically dominated the field due to their commercial availability and convenient reactivity, there has been a recent resurgence of interest in organosodium chemistry. lscollege.ac.inwikipedia.orgthieme-connect.com This revival is partly driven by the greater abundance and lower cost of sodium compared to lithium, aligning with the principles of sustainable chemistry. sci-hub.seresearchgate.net

Simple organosodium compounds, such as alkyl and aryl derivatives, often exist as polymeric aggregates and exhibit poor solubility in many solvents. wikipedia.org However, their high reactivity makes them potent bases and nucleophiles in organic synthesis. wikipedia.org For instance, they are used as strong bases for deprotonation reactions, although this application has seen competition from reagents like sodium bis(trimethylsilyl)amide. wikipedia.org

A notable reaction involving organosodium compounds is the Wanklyn reaction (1858), where they react with carbon dioxide to form carboxylates. wikipedia.orgsaylor.org Historically, organosodium chemistry was central to the industrial production of tetraethyllead. wikipedia.org Sodium metal can also catalyze the polymerization of butadiene and styrene. wikipedia.org Furthermore, sodium can react with polycyclic aromatic hydrocarbons through a one-electron reduction mechanism, as seen in the formation of sodium naphthalenide. saylor.org Modern synthetic methods have utilized finely dispersed sodium to prepare organosodium compounds from organic chlorides under mild conditions for use in cross-coupling reactions. sci-hub.se

Interactive Data Table: Properties of Pyridine

PropertyValueReference
Chemical FormulaC₅H₅N wikipedia.org
Molar Mass79.10 g/mol nih.gov
AppearanceColorless liquid nih.gov
OdorUnpleasant, fish-like wikipedia.orgnih.gov
pKa (of conjugate acid)5.25 numberanalytics.com
Boiling Point115 °C numberanalytics.com
Solubility in WaterMiscible wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57450-12-1

Molecular Formula

C5H5NNa+

Molecular Weight

102.09 g/mol

IUPAC Name

sodium;pyridine

InChI

InChI=1S/C5H5N.Na/c1-2-4-6-5-3-1;/h1-5H;/q;+1

InChI Key

QMFYDAZWMAZXKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium Pyridine Compounds and Derivatives

Direct Reductive Routes and Radical Species Generation

Direct reduction of pyridine (B92270) using elemental sodium is a fundamental method for generating radical species that can undergo further transformative reactions. This process is typically carried out under anhydrous conditions to prevent quenching of the highly reactive intermediates.

Dissolution of Elemental Sodium in Anhydrous Pyridine

When alkali metals such as sodium are dissolved in anhydrous pyridine, a characteristic sequence of color changes signals the underlying chemical transformations. acs.org The process begins with the formation of an unstable yellow solution, which gradually transitions to an intense and more stable blue color. acs.org This reaction produces a reactive compound, Na-C₅H₅N, which does not have an ammonia-based equivalent. acs.org The dissolution must be understood as an oxidative dissolution, where the metal is oxidized from its elemental state to a cation, which can then be dissolved in the organic solvent. acs.org

The initial step in the dissolution process is the transfer of a single electron from the elemental sodium to the pyridine molecule. This electron transfer results in the formation of a pyridine radical anion (Py·⁻) and a sodium cation (Na⁺). researchgate.netrsc.org The appearance of the transient yellow solution is attributed to this paramagnetic species. acs.org Spectroscopic studies have identified the pyridine radical anion, which exhibits an absorption maximum around 340 nm, with the exact position varying depending on the counter-cation. rsc.org

The dimerization of pyridine radicals can yield different bipyridyl isomers, and the selectivity of this reaction is influenced by reaction conditions, particularly temperature. When the reaction between sodium and excess anhydrous pyridine is conducted at temperatures below 90°C, 4,4'-bipyridine (B149096) is formed almost exclusively. acs.org However, at temperatures above 90°C or with increased reaction times, a mixture of bipyridyl isomers is produced. acs.org The use of elemental sodium is known to selectively yield 4,4'-bipyridine, while other reagents like Raney nickel can favor the formation of 2,2'-bipyridine. wikipedia.org

Table 1: Isomer Selectivity in Pyridine Dimerization

Reagent Predominant Product Isomer Reference
Elemental Sodium (<90°C) 4,4'-Bipyridine acs.org
Elemental Sodium (>90°C) Mixture of Isomers acs.org
Raney Nickel 2,2'-Bipyridine wikipedia.org
Subsequent Dimerization to Bipyridines (e.g., 4,4'-Bipyridyl, 2,2'-Bipyridyl)

Chichibabin Amination Reaction Utilizing Sodium Amide

Reported by Aleksei Chichibabin in 1914, the Chichibabin reaction is a cornerstone method for the direct amination of pyridine and its derivatives. wikipedia.orgwikidoc.org The reaction involves treating pyridine with sodium amide (NaNH₂), typically in an aprotic solvent like toluene (B28343) or xylene, to produce 2-aminopyridine (B139424). wikipedia.orgchemistnotes.com This reaction represents a nucleophilic substitution on the electron-poor pyridine ring, favoring the 2- and 6-positions. wikidoc.org

The mechanism of the Chichibabin reaction is widely accepted as a nucleophilic addition-elimination pathway that proceeds via an anionic σ-adduct, also known as a Meisenheimer adduct. wikipedia.orglibretexts.org

The key mechanistic steps are as follows:

Coordination and Activation : Evidence suggests that the reaction is initiated by the coordination of the pyridine nitrogen atom to the sodium cation of the sodium amide. wikipedia.orgscientificupdate.com This complexation increases the electrophilicity (the δ+ character) of the α-carbon (C2 position), making it more susceptible to nucleophilic attack. wikipedia.orgscientificupdate.com This pre-coordination favors the 1,2-addition of the amide over a 1,4-addition. wikipedia.orglibretexts.org

Nucleophilic Addition and σ-Adduct Formation : The nucleophilic amide anion (NH₂⁻) then adds to the activated C2 position of the pyridine ring. wikipedia.orglibretexts.org This addition pushes electrons onto the ring nitrogen, forming the anionic σ-adduct intermediate, which is stabilized by the sodium ion. wikipedia.org The formation of this intermediate is often the rate-determining step and is associated with the appearance of a red color. wikipedia.orglibretexts.org

Aromatization via Hydride Elimination : The system regains aromaticity through the elimination of a hydride ion (H⁻) from the C2 position. wikipedia.orglibretexts.org The ejected hydride ion is a poor leaving group but, in this reaction, it deprotonates either the ammonia (B1221849) solvent or the 2-aminopyridine product to form hydrogen gas (H₂), driving the reaction forward. wikipedia.org An acidic workup is performed to ensure the final formation of the neutral 2-aminopyridine product. wikipedia.org

Table 2: Mechanistic Overview of the Chichibabin Reaction

Step Description Key Intermediates/Features Reference
1. Activation Coordination of pyridine nitrogen to Na⁺. Coordination complex, increased δ+ on α-carbon. wikipedia.org, scientificupdate.com
2. Addition Nucleophilic attack by NH₂⁻ at the C2 position. Anionic σ-adduct (Meisenheimer adduct). wikipedia.org, libretexts.org
3. Elimination Elimination of a hydride ion (H⁻) to restore aromaticity. Formation of H₂ gas. wikipedia.org
4. Workup Acidification to yield the final product. 2-Aminopyridine. wikipedia.org
Influence of Substituents on Reaction Rates and Regioselectivity

The nature of substituents on the pyridine ring significantly directs the outcome of amination reactions, influencing both the rate of reaction and the position of nucleophilic attack. In the context of the Chichibabin reaction, which involves the amination of pyridine derivatives with sodium amide, the regioselectivity is governed by the electronic properties of the ring. wikipedia.orgscientificupdate.com Complexation of the pyridine nitrogen with a sodium or potassium ion enhances the positive charge at the C2 position, promoting the addition of the amide anion. scientificupdate.com

The success of the amination reaction is also contingent on the ease of hydride ion elimination to restore aromaticity. wikipedia.org Factors that stabilize the intermediate σ-adduct, such as electron-withdrawing groups, can influence the reaction rate. For kinetically controlled additions, the rate is related to the magnitude of the partial positive charge on the carbon adjacent to the ring nitrogen. wikipedia.org Conversely, for thermodynamically controlled additions, the stability of the σ-adduct is the determining factor. wikipedia.org

In nucleophilic aromatic substitution reactions of substituted dichloropyridines, the steric bulk of a substituent at the 3-position can dictate regioselectivity. Bulky groups at this position can direct an incoming nucleophile, such as 1-methylpiperazine, to the 6-position. researchgate.net Interestingly, the regioselectivity in these cases does not consistently correlate with the lipophilicity, size, or inductive effect of the substituent, but rather with a steric parameter. researchgate.net For instance, with 3-substituted 2,6-dichloropyridines, 3-carboxylate and 3-amide substituents favor the formation of the 2-isomer, while 3-cyano and 3-trifluoromethyl groups favor the 6-isomer. researchgate.net

Furthermore, the solvent can play a crucial role in determining regioselectivity. For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the ability of the solvent to act as a hydrogen-bond acceptor is a key determinant of the isomeric product ratio. researchgate.net A switch in regioselectivity can be observed when changing from a solvent like dichloromethane (B109758) to dimethyl sulfoxide. researchgate.net

Hydride Ion Ejection and Hydrogen Gas Formation in Amination

A critical step in the Chichibabin amination reaction is the elimination of a hydride ion (H⁻) from the σ-adduct intermediate, which leads to the rearomatization of the pyridine ring. wikipedia.orgscientificupdate.com This process results in the formation of hydrogen gas. wikipedia.orgscientificupdate.com The progress of the reaction can often be monitored by observing this gas evolution. wikipedia.org

The mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring, forming an anionic σ-adduct that is stabilized by the sodium cation. wikipedia.org To regain aromaticity, the electrons from the nitrogen atom are pushed back into the ring, leading to the ejection of a hydride ion. wikipedia.org This hydride ion is a powerful base and subsequently deprotonates either the ammonia solvent (if used) or the 2-aminopyridine product, thereby regenerating the sodium amide catalyst in the former case and forming the sodium salt of the product in the latter. wikipedia.org

Alternative pathways for the elimination step have been proposed. One such pathway suggests the elimination of the hydride ion by sodium to form sodium hydride. wikipedia.org The necessity of at least one hydrogen atom on the attacking nucleophile supports the mechanism involving hydride loss followed by proton abstraction. wikipedia.org In some variations of the Chichibabin reaction, particularly those conducted at low temperatures with less reactive pyridines, an oxidant like potassium permanganate (B83412) (KMnO₄) can be added to facilitate the removal of the hydride ion. scientificupdate.com

Recent developments have shown that sodium hydride (NaH) itself can be used to mediate the C2-amination of pyridine with primary alkyl amines in the presence of lithium iodide (LiI). orgsyn.orgorgsyn.org This reaction also produces hydrogen gas, with two molar equivalents of H₂ formed for each aminated product. orgsyn.org

Organosodium Reagent-Mediated C-H Functionalization

Organosodium reagents have emerged as powerful tools for the C-H functionalization of pyridines, offering reactivity patterns that are complementary to their more commonly used organolithium counterparts. nih.govchemrxiv.org The use of organosodium compounds, such as n-butylsodium, allows for the deprotonation of pyridines at positions that are otherwise difficult to access. researcher.liferesearchgate.net This is largely attributed to the stronger basicity and weaker coordinating effects of organosodium reagents compared to organolithiums. nih.govchemrxiv.orgresearchgate.net

Undirected Metalation Strategies with n-Butylsodium

Undirected metalation with n-butylsodium (n-BuNa) provides a direct route to functionalize the pyridine ring at positions remote from the nitrogen atom, a significant challenge in synthetic organic chemistry. chemrxiv.orgresearchgate.net This strategy overcomes the strong directing influence of the nitrogen atom, which typically favors functionalization at the C2 position. chemrxiv.org

A key advantage of using n-butylsodium is its ability to selectively deprotonate pyridine at the C4 position. nih.govresearcher.liferesearchgate.net This regioselectivity is in stark contrast to the behavior of organolithium reagents like n-butyllithium (n-BuLi), which tend to undergo nucleophilic addition at the C2 position. nih.govresearcher.life The C4-H bond in pyridine is known to be the most acidic, and the use of a strongly basic, weakly coordinating reagent like n-BuNa allows for the exploitation of this inherent acidity. nih.govchemrxiv.org The resulting 4-sodiopyridine intermediate can then be trapped with various electrophiles, enabling the synthesis of a wide range of 4-substituted pyridines. researcher.liferesearchgate.net This method has been successfully applied to the direct alkylation of pyridine with primary alkyl halides and in Negishi cross-coupling reactions after transmetalation with zinc chloride. researcher.lifenih.gov

The reactivity and selectivity of n-butylsodium differ significantly from those of organolithium bases when reacting with pyridines. nih.govchemrxiv.org While n-BuNa promotes deprotonation, particularly at the C4 position, organolithiums like n-BuLi and t-BuLi often lead to the formation of undesired nucleophilic addition products. nih.govresearchgate.net

In a comparative study, n-BuNa was found to yield a distribution of metalation and capture products that generally align with the relative C-H acidities of the substrate, whereas n-BuLi resulted in side addition products. chemrxiv.org For instance, with 2,6-di-tert-butylpyridine, n-BuNa successfully functionalized the 4-position, while n-BuLi failed to give the desired metalation. nih.govchemrxiv.org Similarly, for pyridines with substituents at the 2-position (such as another pyridine ring, a methoxy (B1213986) group, or fluorine), n-BuNa provided highly selective access to 3-substituted pyridines in higher yields compared to n-BuLi. nih.govchemrxiv.org This highlights the preparative advantages of organosodium bases for accessing carbanions at locations not typically accessible with organolithium reagents. chemrxiv.org The difference in reactivity stems from the stronger Lewis acidity of the lithium cation, which favors coordination to the pyridine nitrogen and subsequent directed ortho-metalation or addition at C2. nih.gov In contrast, the more ionic nature of the sodium-carbon bond in n-butylsodium leads to a more basic and less coordinating reagent. nih.govchemrxiv.orgresearchgate.net

Substituted PyridineBaseProduct(s)Yield (%)Reference
2,6-di-tert-butylpyridinen-BuNa4-functionalized65 nih.govchemrxiv.org
2,6-di-tert-butylpyridinen-BuLiNo reaction- nih.govchemrxiv.org
2-pyridylpyridinen-BuNa3-functionalized18-72 nih.govchemrxiv.org
2-pyridylpyridinen-BuLi-0-28 nih.govchemrxiv.org
2-methoxypyridine (B126380)n-BuNa3-functionalized18-72 nih.govchemrxiv.org
2-methoxypyridinen-BuLi-0-28 nih.govchemrxiv.org
2-fluoropyridinen-BuNa3-functionalized18-72 nih.govchemrxiv.org
2-fluoropyridinen-BuLi-0-28 nih.govchemrxiv.org

Rapid injection NMR studies have shed light on the mechanistic pathways that govern the site selectivity of pyridine deprotonation by n-butylsodium. nih.govresearcher.liferesearchgate.net Two distinct mechanisms have been identified. nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov

The first pathway involves the direct deprotonation of the C4-H bond. nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov This is particularly observed in 2,6-disubstituted pyridines, where the substituents at the 2- and 6-positions sterically hinder attack at those sites, making the C4-proton the most accessible for abstraction by the base. nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov

The second pathway, which accounts for the C4 selectivity in unsubstituted pyridine, is an intermolecular exchange of metalation sites that proceeds via a thermodynamic pathway. nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov This suggests that while initial deprotonation may occur at other positions (kinetically favored), an equilibrium is established that ultimately favors the formation of the more stable 4-sodiopyridine isomer. nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov This thermodynamic control is a key feature that distinguishes the reactivity of n-butylsodium from that of organolithium reagents, which often lead to kinetically controlled products. nih.gov

Comparative Analysis of Reactivity and Selectivity with Organolithium Bases

Subsequent Electrophilic Capture Reactions

The generation of sodiated pyridine intermediates allows for their subsequent reaction with various electrophiles, leading to a range of functionalized pyridine products. This section focuses on two key transformations: transition metal-free alkylation and Negishi cross-coupling.

The direct functionalization of pyridines at positions remote from the nitrogen atom presents a significant challenge in organic synthesis. The use of n-butylsodium has been shown to overcome this by enabling the deprotonation of pyridine at the C4-position, avoiding the addition products typically seen with organolithium bases. nih.gov Freshly generated 4-sodiopyridines can undergo direct, transition-metal-free alkylation reactions with a variety of primary alkyl halides. nih.govresearchgate.net This method is notable for its tolerance of diverse functional groups on the alkyl halide. nih.govchemrxiv.org

The reaction of 4-sodiopyridine with primary alkyl bromides proceeds via an SN2 mechanism. researchgate.net Studies have demonstrated that this protocol can be used for the late-stage installation of 4-pyridyl fragments into complex molecules. nih.govresearchgate.net The ability to selectively functionalize the C4-position without the need for a transition metal catalyst represents a significant advance in pyridine chemistry. chemrxiv.orgresearchgate.net

Table 1: Examples of Transition Metal-Free Alkylation of 4-Sodiopyridine

Primary Alkyl HalideProductYield (%)Reference
1-bromooctane4-octylpyridine85 researchgate.net
1-bromo-3-phenylpropane4-(3-phenylpropyl)pyridine78 researchgate.net
1-bromo-4-chlorobutane4-(4-chlorobutyl)pyridine75 researchgate.net

Following the formation of 4-sodiopyridine, transmetalation with zinc chloride (ZnCl₂) can be performed to generate the corresponding 4-pyridylzinc chloride reagent. nih.govresearchgate.netchemrxiv.org This organozinc intermediate is a versatile nucleophile in palladium-catalyzed Negishi cross-coupling reactions. wikipedia.org This two-step, one-pot procedure allows for the efficient coupling of the pyridine ring with a wide range of aryl and heteroaryl halides. nih.govresearchgate.netchemrxiv.org

The Negishi coupling protocol is robust and has been successfully applied to the late-stage functionalization of complex active pharmaceutical ingredients. nih.govchemrxiv.org The reaction tolerates a variety of functional groups on both the pyridine and the coupling partner. researchgate.netchemrxiv.org For instance, aryl halides bearing both electron-donating and electron-withdrawing groups undergo smooth coupling to afford the desired 4-arylpyridines in good to excellent yields. nih.gov This methodology provides a powerful tool for the synthesis of complex pyridine-containing molecules. orgsyn.org

Table 2: Examples of Negishi Cross-Coupling of 4-Pyridylzinc Chloride

Aryl/Heteroaryl HalideProductYield (%)Reference
4-bromobiphenyl4-(biphenyl-4-yl)pyridine95 nih.gov
2-chlorotoluene4-(o-tolyl)pyridine88 nih.gov
4-bromoanisole4-(4-methoxyphenyl)pyridine82 nih.gov
2-bromothiophene4-(thiophen-2-yl)pyridine76 researchgate.net
Transition Metal-Free Alkylation with Primary Alkyl Halides

Synthesis of Sodium Pyridine Carboxylate Complexes

Sodium pyridine carboxylates are an important class of compounds with applications in coordination chemistry and materials science. Their synthesis can be achieved through various methods, including solid-phase synthesis and complexation reactions.

Sodium nicotinate (B505614), also known as sodium pyridine-3-carboxylate, can be synthesized using a solid-phase method at room temperature. researchgate.net In this approach, nicotinic acid and sodium acetate (B1210297) are used as the reactants. researchgate.net The structure and composition of the resulting sodium nicotinate, Na(C₆H₄NO₂), have been confirmed through techniques such as FTIR and X-ray powder diffraction. researchgate.net An alternative route involves the hydrolysis of 3-cyanopyridine (B1664610) with a sodium hydroxide (B78521) solution at elevated temperatures to produce a sodium nicotinate solution, which can then be further processed. google.com The title compound consists of sodium atoms coordinated to the pyridine-3-carboxylate ligands through the nitrogen atoms and the carboxylate groups, forming a three-dimensional array. researchgate.net

Sodium pyridine-2,6-dicarboxylate (B1240393) (Na₂(pydc)) serves as a key ligand in the synthesis of ruthenium complexes. nih.govresearchgate.net For instance, a one-pot synthesis can be employed where a ruthenium precursor is reacted first with a terpyridine-4'-carboxylate sodium salt, followed by the addition of sodium pyridine-2,6-dicarboxylate. nih.gov This results in the formation of ruthenium(II) complexes where the pyridine-2,6-dicarboxylate ligand coordinates to the ruthenium center. nih.govresearchgate.net In some structures, the sodium cation can also participate in the coordination, acting as a linker between ruthenium complex units. mdpi.com The synthesis of these complexes is of interest for applications in catalysis and materials science. researchgate.net

Solid-Phase Synthesis of Sodium Nicotinate (Sodium Pyridine-3-carboxylate)

Catalytic Approaches and Multicomponent Reactions Involving Sodium Species

Sodium species can play a crucial role as catalysts or reagents in various organic transformations involving pyridine derivatives. This includes their use in multicomponent reactions to build complex molecular scaffolds.

One example is the use of sodium silicate (B1173343) as a catalyst for the one-pot, multicomponent synthesis of pyridine dicarbonitriles. koreascience.kr This reaction involves the condensation of an aldehyde, malononitrile (B47326), and a thiol in ethanol. koreascience.kr Another instance is the sodium acetate-catalyzed multicomponent reaction of benzaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one, which yields substituted pyrano[3,2-c]pyridine derivatives in excellent yields. researchgate.net

Furthermore, sodium ethoxide can be employed in a one-pot multicomponent reaction involving an arylidene malononitrile and various methylarylketones to synthesize polyfunctionalized pyridines. ekb.eg The proposed mechanism involves the initial nucleophilic addition of the enolate of the methylarylketone to the arylidene, followed by the attack of the ethoxide on a nitrile group. ekb.eg These examples highlight the utility of sodium species in facilitating the efficient construction of complex pyridine-based molecules through multicomponent strategies.

Sodium Salt Catalysis (e.g., NaCl, NaHCO3) in Pyridine Derivative Synthesis

Simple sodium salts like sodium chloride (NaCl) and sodium bicarbonate (NaHCO3) can play a crucial role in the synthesis of pyridine derivatives. While not always acting as direct catalysts in the traditional sense, they often serve as essential additives or bases that facilitate key steps in a reaction sequence. For instance, in the synthesis of certain pyridinophane derivatives, a saturated solution of sodium bicarbonate is used in the workup process to neutralize the reaction mixture and facilitate the extraction of the desired product. nih.gov Similarly, sodium bicarbonate can be used to wash reaction mixtures to remove acidic impurities and byproducts. nih.gov

In other synthetic protocols, sodium salts are integral to the reaction conditions. For example, the preparation of N-alkyl-2-pyridones from N-alkyl-2-halopyridinium salts can be influenced by the presence of basic reagents. researchgate.net The synthesis of pyridinium (B92312) salts themselves, which are precursors to many pyridine derivatives, can involve refluxing pyridine with alkyl halides, and subsequent workup may involve washing with sodium bicarbonate solutions. nih.govresearchgate.net

The table below summarizes the role of common sodium salts in specific synthetic transformations leading to pyridine derivatives.

Sodium SaltRole in SynthesisExample Application
Sodium Bicarbonate (NaHCO3)Neutralizing agent, weak baseWorkup of 2,6-bis(hydroxymethyl)pyridine synthesis. nih.gov
Sodium Chloride (NaCl)Washing agentUsed in the workup of 2,6-bis(mesylmethyl)pyridine synthesis to remove water-soluble impurities. nih.gov
Sodium EthoxideBasePreparation of sodium tosylamide salt, a reagent for pyridinophane synthesis. nih.gov

Synergistic Catalysis with Copper(I) Iodide and Silica-Supported Sodium Bisulfate in Imidazo[1,2-a]pyridine (B132010) Synthesis

A powerful one-pot method for synthesizing imidazo[1,2-a]pyridines involves the synergistic catalysis of copper(I) iodide (CuI) and silica-supported sodium bisulfate (NaHSO₄·SiO₂). organic-chemistry.orgbeilstein-journals.org This three-component reaction utilizes 2-aminopyridines, aldehydes, and terminal alkynes to produce the desired heterocyclic products in high yields (70-91%). organic-chemistry.org The reaction is typically carried out in refluxing toluene. organic-chemistry.org

The catalytic system's effectiveness stems from the distinct roles of its components. CuI facilitates the activation of C-H bonds and the subsequent cyclization steps, while the solid-supported sodium bisulfate enhances the formation of imines, protonates intermediates, and accelerates nucleophilic attacks. organic-chemistry.org The use of NaHSO₄·SiO₂ as a co-catalyst is crucial; reactions performed with CuI alone result in significantly lower yields, and NaHSO₄·SiO₂ by itself is insufficient to drive the reaction to completion. beilstein-journals.org This cooperative action allows for a streamlined process, avoiding the need for multi-step syntheses. organic-chemistry.org

This methodology is versatile, accommodating a wide range of aromatic, heteroaromatic, and aliphatic aldehydes, as well as various substituted alkynes and 2-aminopyridines. organic-chemistry.org The imidazo[1,2-a]pyridine framework is a significant scaffold in medicinal chemistry, found in drugs such as Zolpidem and Saripidem. organic-chemistry.org

The following table outlines the key components and conditions for this synergistic catalytic system.

Catalyst ComponentFunctionReactantsSolventTemperatureYield Range
Copper(I) Iodide (CuI)C-H activation, cyclization2-Aminopyridines, Aldehydes, Terminal AlkynesTolueneReflux70-91% organic-chemistry.org
Silica-Supported Sodium Bisulfate (NaHSO₄·SiO₂)Enhances imine formation, protonates intermediates, accelerates nucleophilic attacks

Photoredox-Catalyzed Single-Electron Transfer Pyridylation Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. usp.brsigmaaldrich.com This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating reactive radical intermediates. uni-mainz.debeilstein-journals.org

One notable application is the intermolecular pyridylation and phosphinoylation of alkenes. rsc.org In this metal-free reaction, 4-cyanopyridine (B195900) and diphenylphosphine (B32561) oxide react with alkenes under visible light irradiation. rsc.org Triethylamine plays a dual role in this transformation, acting as both a SET and a hydrogen atom transfer (HAT) agent. rsc.org This method is notable for its broad substrate scope and its applicability to the late-stage modification of complex molecules. rsc.org

Photoredox catalysis can also be used to generate aryl radicals from haloarenes, which can then be trapped by a pyridine-stabilized boryl radical in borylation reactions. organic-chemistry.orgresearchgate.net These reactions often proceed under mild, transition-metal-free conditions. organic-chemistry.org The photocatalyst, typically an organic dye or a metal complex, absorbs visible light and enters an excited state, which is both a stronger oxidant and a stronger reductant than its ground state. usp.bruni-mainz.de This allows for the activation of substrates that would otherwise be unreactive. uni-mainz.de

Key features of photoredox-catalyzed pyridylation are summarized in the table below.

Reaction TypeKey ReagentsCatalyst SystemKey Features
Intermolecular Pyridylation/Phosphinoylation of Alkenes4-Cyanopyridine, Diphenylphosphine oxide, AlkeneOrganic Photoredox Catalyst (e.g., Rose Bengal), TriethylamineMetal-free, mild conditions, broad substrate scope. rsc.org
Borylation of HaloarenesHaloarene, Diboron (B99234) reagentPhotocatalyst (e.g., Phenothiazine), PyridineTransition-metal-free, forms pyridine-stabilized boryl radicals. organic-chemistry.org

Pyridine-Catalyzed Radical Borylation Involving Diboron and Sodium Alkoxides

Transition-metal-free radical borylation reactions provide a direct route to valuable aryl- and alkylboronates. d-nb.infonih.gov In one such methodology, pyridine acts as a catalyst in the borylation of haloarenes. organic-chemistry.orgresearchgate.net This reaction proceeds through the cross-coupling of an aryl radical with a pyridine-stabilized boryl radical. organic-chemistry.org The process is often initiated by a base, such as sodium tert-butoxide, which is the sole activator required for the selective transfer of a boron group from a diboron reagent to the organohalide. organic-chemistry.org

In a related approach, a combination of pyridine, a diboron reagent, and sodium methoxide (B1231860) can generate a super electron donor upon photoactivation, enabling the efficient borylation of unactivated aryl chlorides without the need for a transition metal. organic-chemistry.orgsci-hub.se Mechanistic studies suggest that pyridine and the diboron reagent form an 'ate' complex with the sodium alkoxide, which can then activate the alkyl or aryl halide through a photoinduced single-electron transfer. sci-hub.se The pyridine not only participates in the formation of the reactive species but also stabilizes the intermediate boryl radicals. organic-chemistry.orgresearchgate.net These methods are valued for their operational simplicity and broad functional group tolerance. organic-chemistry.orgsci-hub.se

The table below details the components and their proposed roles in this catalytic system.

ComponentRoleSubstrateKey Outcome
PyridineCatalyst, Stabilizer of boryl radicalHaloarenes, Alkyl HalidesFormation of aryl- and alkylboronates. organic-chemistry.orgsci-hub.se
Diboron Reagent (e.g., B₂pin₂, B₂cat₂)Boron source
Sodium Alkoxide (e.g., NaOtBu, MeONa)Activator, Base

Synthesis of Binuclear Sodium Complexes with Pyridine-Derived Bis(aminophenolate) Ligands

Binuclear sodium complexes featuring pyridine-derived bis(aminophenolate) ligands have been synthesized and characterized. sioc-journal.cn These complexes are typically prepared through the reaction of the corresponding bisphenol proligands with an excess of a strong base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) at room temperature. sioc-journal.cn

X-ray diffraction analysis of these complexes reveals a binuclear structure where the two sodium centers are bridged by phenolate (B1203915) oxygen atoms. sioc-journal.cn The coordination environment of the sodium ions can be asymmetric; for instance, one sodium center may be coordinated to all the heteroatoms of the multidentate ligand, while the other is coordinated to phenolate oxygens and solvent molecules. sioc-journal.cn

These binuclear sodium complexes have shown catalytic activity in the ring-opening polymerization (ROP) of lactides, a process used to produce biodegradable polymers like polylactic acid (PLA). sioc-journal.cnmdpi.com The catalytic activity can be influenced by the electronic and steric properties of the substituents on the ligand backbone. sioc-journal.cn For example, electron-donating groups on the ligand's nitrogen atoms can enhance the catalytic activity of the corresponding sodium complex. sioc-journal.cn

The synthesis and structural features of these complexes are summarized below.

Ligand TypeSodium SourceSolventKey Structural FeatureApplication
Pyridine-derived bis(aminophenolate)Sodium Hydride (NaH)Tetrahydrofuran (THF)Binuclear sodium centers bridged by phenolate oxygens. sioc-journal.cnCatalyst for ring-opening polymerization of lactides. sioc-journal.cn

Structural Elucidation and Spectroscopic Characterization of Sodium Pyridine Systems

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder X-ray diffraction methods are employed to characterize sodium-pyridine coordination complexes, offering complementary information about their structure, from the precise geometry around a single metal center to the bulk properties of the material.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the precise determination of molecular and crystal structures. iucr.org By analyzing the diffraction pattern of a single crystal, researchers can construct a detailed three-dimensional model of the atomic arrangement, providing unambiguous data on bond lengths, bond angles, and coordination environments.

SCXRD studies have revealed that sodium ions in complexes with pyridine-based ligands can adopt a variety of coordination geometries, often characterized by high and irregular coordination numbers. For instance, in a tetrasodium (B8768297) complex involving 2-(3-pyrazolyl)pyridine and 1-benzoyl-3,3,3-trifluoroacetonate ligands, two distinct sodium centers were identified. mdpi.com One sodium ion, Na(1), exhibits a highly irregular {NaN₂O₃} coordination environment, while the other, Na(2), is surrounded by six oxygen atoms in a {NaO₆} local coordination environment. mdpi.com The structure is notable for its central {Na₄O₆} core, an unprecedented feature for sodium-based coordination chemistry. mdpi.com

In other systems, such as heterometallic sodium-palladium(II) coordination polymers with 2-halonicotinates, the sodium ions are part of a complex network. nih.gov Their coordination environments are often distorted, which can be attributed to the high number of bridging water molecules involved in the structure. nih.gov Similarly, in binuclear sodium complexes with pyridine-2,6-diyl-bis(methylene)-bridged bis(aminophenolate) ligands, X-ray analysis showed two non-symmetrically coordinated sodium centers. sioc-journal.cn One center is five-coordinated by the heteroatoms of the ligand, while the second is four-coordinated by two tetrahydrofuran (B95107) molecules and two phenolate (B1203915) oxygen atoms. sioc-journal.cn In the structure of sodium pyridine-3-carboxylate, two unique sodium atoms are present, both exhibiting hexa-coordinate configurations, leading to the formation of edge-shared trigonal prisms. researchgate.net

Table 1: Selected Coordination Environments of Sodium in Pyridine-Containing Complexes

Compound/System Sodium Coordination Number Coordination Sphere Observed Geometry Reference
[Na₄(pypzH)₂(μ₄-BTA)₂(μ₂-BTA)₂] 5 (Na1), 6 (Na2) {NaN₂O₃}, {NaO₆} Highly irregular mdpi.com
{[Na₂(H₂O)₂(μ-H₂O)₄PdCl₂(μ-2-Clnic-N:O′)₂]}ₙ 6 {NaO₆} Distorted nih.gov
Sodium pyridine-3-carboxylate 6 {NaNO₅}, {NaO₆} Distorted trigonal prismatic researchgate.net

Pyridine (B92270) and its functionalized derivatives are versatile ligands capable of coordinating to metal centers in numerous ways. jscimedcentral.comrsc.org The specific coordination mode adopted depends on the ligand's structure, the metal ion, and the reaction conditions. rsc.org

In a complex with 2-(3-pyrazolyl)pyridine, the ligand acts in a bidentate fashion, with the sodium ion coordinated to both the pyridyl nitrogen and the pyrazole (B372694) nitrogen in an N,N-chelating mode. mdpi.com Pyridine carboxylates, such as sodium nicotinate (B505614) (sodium pyridine-3-carboxylate), demonstrate more complex behavior. The nicotinate ligands in this structure exhibit two different coordination modes: one ligand chelates a sodium atom while also bridging to four other sodium atoms, whereas the second ligand acts solely as a bridging unit. researchgate.net

The 2-pyridonate anion, formed by deprotonating 2-pyridone, is a classic example of a versatile 1,3-N,O-hetero-bidentate ligand. rsc.org It can engage in various coordination patterns, including monometallic κ¹-N (coordination through nitrogen only), κ¹-O (coordination through oxygen only), and chelation (κ²-N,O), as well as several bridging modes (μ₂-N,O). rsc.org This flexibility allows for the formation of diverse and complex structures. In heterometallic sodium-palladium polymers, 2-halonicotinate ligands act as N:O'-bridging units, linking adjacent palladium(II) and sodium ions by coordinating to palladium via the pyridine nitrogen atom and to sodium via a carboxylate oxygen atom. nih.gov

The ability of pyridine-derived ligands to bridge metal centers is fundamental to the construction of coordination polymers with extended architectures. The dimensionality of these structures is highly dependent on the geometry of the ligand. rsc.org

1D Chains: The structure of sodium pyridine-3-carboxylate features infinite chains built from NaO₂CR units, which are further linked by intrachain Na-N bonds. researchgate.net In another example, the use of picolinate (B1231196) N-oxide (PNO), a ligand with a convergent geometry, results in the formation of 1D coordination polymers. rsc.org

2D Sheets: When a more divergent ligand like nicotinate N-oxide (NNO) is used, 2D layered structures can be formed. rsc.org A well-characterized example is the 2D heterometallic coordination network found in {[Na₂(H₂O)₂(μ-H₂O)₄PdCl₂(μ-2-Clnic-N:O′)₂]}ₙ. nih.gov In this structure, zigzag chains of water-bridged sodium ions are connected by [PdCl₂(2-Clnic)₂]²⁻ moieties, forming an infinite 2D network. nih.gov

3D Frameworks: The use of highly divergent ligands, such as isonicotinate (B8489971) N-oxide (INO), can lead to three-dimensional frameworks. rsc.org The structure of sodium pyridine-3-carboxylate is described as a three-dimensional array resulting from the extensive coordination network. researchgate.net Supramolecular organic frameworks incorporating cucurbit rsc.orguril have also been shown to form structures with large columnar channels created from the arrangement of one-dimensional Q rsc.org molecules, which can be used for pyridine detection. acs.org

Bridging ligands are crucial in forming polymeric and supramolecular structures. In sodium-pyridine systems, carboxylate groups, phenolate oxygens, and water molecules frequently act as bridges. In sodium pyridine-3-carboxylate, both carboxylate oxygen atoms and the pyridine nitrogen atom participate in bridging multiple sodium centers. researchgate.net Similarly, in a binuclear sodium complex, two phenolate oxygen atoms bridge the two sodium centers. sioc-journal.cn

A particularly rare coordination mode is the bridging pyridine ligand. nih.govrsc.org While typically a terminal ligand, pyridine has been observed to bridge two metal centers in a "crevice" orientation in a mixed-metal Co(II)/Na(I) complex. nih.govrsc.org

Powder X-ray diffraction (PXRD) is a powerful technique used for the characterization of bulk crystalline materials. iucr.org It is routinely employed for qualitative and quantitative phase analysis and can provide information on the unit cell parameters of a crystalline solid. iucr.org

PXRD was used to characterize the bulk structure of synthesized sodium nicotinate, complementing the more detailed information obtained from single-crystal analysis. researchgate.net The technique is also valuable for identifying new crystalline phases and confirming the purity of a synthesized compound. For example, PXRD patterns were used to characterize sodium 4-(2-pyridinyldiazenyl)resorcinolate monohydrate. iucr.org In cases where suitable single crystals cannot be grown, structure determination from high-quality powder diffraction data is sometimes possible. semanticscholar.org

Single-Crystal X-ray Diffraction Analysis of Sodium-Pyridine Coordination Complexes

Structural Characterization of Polymeric and Supramolecular Architectures (e.g., 1D Chains, 2D Sheets, 3D Frameworks)

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are crucial for characterizing the transient and stable species formed in sodium-pyridine systems. Techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly powerful in this regard.

NMR spectroscopy serves as a fundamental tool for probing the interactions between sodium and pyridine in solution. It allows for the detailed analysis of complexation effects and the direct observation of short-lived anionic intermediates.

The formation of complexes between sodium ions and pyridine can be monitored by changes in the ¹³C and ¹⁵N NMR chemical shifts of the pyridine molecule. The chemical shifts of pyridine's nitrogen and carbon atoms are sensitive to changes in the electronic environment caused by coordination with a sodium cation. umich.edu For instance, the ¹⁵N chemical shift of the pyridine nitrogen can experience significant changes upon complexation, providing direct evidence of the interaction. japsonline.com Studies on various pyridine derivatives have shown that these shifts can be correlated with the strength of the sodium-pyridine interaction and the geometry of the resulting complex. researchgate.net The changes in ¹³C chemical shifts of the pyridine ring carbons also provide valuable information about the redistribution of electron density upon complexation. ipb.pt

Research on proton pump inhibitors, which often contain a pyridine moiety, has demonstrated a correlation between the sum of ¹³C chemical shifts of the pyridine ring and the pKa of the pyridine nitrogen. japsonline.com This highlights the sensitivity of NMR spectroscopy to the electronic properties of the pyridine ring, which are directly influenced by interactions with cations like sodium. While specific data tables for sodium-pyridine complexes are not always readily available in general literature, the principles are well-established in studies of related systems. For example, the ¹³C and ¹⁵N NMR data for oxidized and reduced flavins, which contain pyridine-like nitrogen atoms, show significant shifts upon changes in their electronic state and interaction with their environment. umich.edu

Table 1: Representative NMR Chemical Shift Data

This table illustrates the type of data obtained from NMR studies, though specific values for simple sodium-pyridine complexes require dedicated experimental investigation under specific conditions.

NucleusCompound/StateChemical Shift (ppm)Reference
¹³CPyridine (in CDCl₃)C2/C6: 150.0, C3/C5: 123.7, C4: 135.9General Reference
¹⁵NPyridine (in CDCl₃)~ -60 to -70 (relative to CH₃NO₂)General Reference
²³Na(C₅Me₅)Na·3py in C₅D₅N-22.0 goettingen-research-online.de

Rapid injection NMR (RI-NMR) is a specialized technique that allows for the real-time observation of highly reactive and short-lived intermediates in chemical reactions. capes.gov.brresearchgate.net This method involves the rapid mixing of reactants directly within an NMR tube, followed by immediate spectral acquisition. researchgate.net

In the context of sodium-pyridine systems, RI-NMR has been instrumental in observing the formation and evolution of anionic intermediates. nih.govnih.govresearchgate.net For example, when pyridine is treated with a strong base like n-butylsodium, a mixture of sodiated pyridine isomers is formed. nih.gov RI-NMR studies have directly observed the initial formation of 2-sodiopyridine, 3-sodiopyridine, and 4-sodiopyridine. nih.gov These investigations revealed that the initial product distribution can evolve over time, with the system eventually reaching a thermodynamic equilibrium. nih.govnih.gov This technique has been crucial in determining that the selectivity for C4-functionalization of pyridine with n-butylsodium arises from a thermodynamic pathway involving intermolecular exchange of metalation sites. nih.govnih.gov The ability to monitor the concentrations of these anionic species as a function of time provides invaluable kinetic and mechanistic insights that are inaccessible through conventional NMR methods. nih.gov

EPR spectroscopy is the primary technique for the detection and characterization of paramagnetic species, such as the radical anions formed by the one-electron reduction of pyridine by sodium.

When pyridine is reacted with an alkali metal like sodium, an electron transfer can occur, leading to the formation of the pyridine radical anion (Py•⁻). researchgate.netacs.org This species is paramagnetic and thus detectable by EPR spectroscopy. ipb.ptresearchgate.net Early studies observed that the dissolution of alkali metals in anhydrous pyridine results in an initial unstable yellow solution, which is believed to contain the pyridine radical anion, before it converts to the more stable blue 4,4'-bipyridyl radical anion. acs.org

EPR spectra provide definitive evidence for the formation of these radical anions. ipb.ptresearchgate.net The spectrum of the pyridine radical anion exhibits a complex hyperfine structure due to the interaction of the unpaired electron with the nitrogen nucleus and the protons of the pyridine ring. scispace.comtandfonline.com The analysis of this hyperfine splitting allows for the unambiguous identification of the radical species. In some cases, the interaction with the sodium counter-ion (Na⁺) can also be observed as further splitting in the EPR spectrum, providing information about the formation of ion pairs. cdnsciencepub.com The stability and structure of the pyridine radical anion can be influenced by the solvent and the presence of substituents on the pyridine ring. researchgate.netcdnsciencepub.com For instance, a stable pyridine radical anion has been isolated and characterized as its potassium salt, where the negative charge and spin density are mainly distributed over the atoms of the pyridine ring. rsc.org

The hyperfine coupling constants obtained from the EPR spectrum of the pyridine radical anion are directly proportional to the spin density at the respective nuclei. nih.gov This allows for a detailed mapping of the unpaired electron's distribution across the molecule. nih.govresearchgate.net Theoretical calculations, often used in conjunction with experimental EPR data, provide further insights into the spin density distribution. cdnsciencepub.com

For the pyridine radical anion, the analysis reveals how the unpaired electron is delocalized over the π-system of the aromatic ring. researchgate.net The magnitude of the hyperfine coupling constants for the nitrogen and the different protons (ortho, meta, para) indicates the extent of spin density at each position. tandfonline.com This information is crucial for understanding the reactivity of the radical anion. For example, positions with higher spin density are more likely to be involved in subsequent reactions, such as dimerization to form bipyridyl species. researchgate.netwikipedia.org Studies on related systems, such as substituted pyrazine (B50134) radical anions, have shown that the spin density distribution can be influenced by the nature of the counter-ion (e.g., Na⁺ vs. K⁺) and the solvent, indicating the role of ion pairing in modifying the electronic structure of the radical anion. cdnsciencepub.com

Identification and Characterization of Pyridine Radical Anion Species

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of sodium-pyridine systems. It provides detailed information about molecular vibrations, the nature of functional groups, and the effects of intermolecular interactions such as dative bonding.

The interaction between sodium and pyridine can be effectively studied by analyzing the shifts in the vibrational frequencies of the pyridine molecule. The formation of a dative bond, where the nitrogen atom of pyridine donates its lone pair of electrons to a Lewis acid, significantly perturbs the vibrational modes of the pyridine ring.

In a study of the pyridine-borane (PyBH₃) complex, which serves as a model for dative bonding, Raman spectroscopy and density functional theory (DFT) calculations revealed that the formation of the borane-nitrogen (BN) dative bond leads to noticeable shifts in the vibrational frequencies of pyridine. acs.orgresearchgate.netnih.gov The BN dative bond itself doesn't exhibit a single, isolated stretching motion but rather couples with the vibrations of the pyridine ring, appearing at multiple frequencies. acs.orgresearchgate.netnih.gov For instance, one BN dative-bond stretch is coupled to pyridine's ν₆ₐ mode, resulting in a significant shift to a higher frequency. acs.org This shift is correlated with changes in bond lengths and charge transfer within the complex. acs.org Another BN stretch is coupled to the ν₁₈ₐ mode of pyridine. acs.org

The ring breathing mode (ν₁) of pyridine is particularly sensitive to these interactions and has been used as a probe for dative bonding. acs.orgresearchgate.net Upon complex formation, this mode shifts to a higher frequency, a phenomenon attributed to the electronic charge transferred from the pyridine molecule. nih.govresearchgate.net Theoretical calculations also predict a slight increase in the frequency of the C-H stretching modes, indicating a shortening and stiffening of these bonds upon complexation. acs.org

The analysis of infrared and Raman spectra of various pyridine complexes has allowed for the detailed assignment of vibrational modes. mdpi.comsfu.cacdnsciencepub.comresearchgate.net For instance, in diethylzinc-pyridine adducts, significant shifts in the vibrational wavenumbers of both the diethylzinc (B1219324) and pyridine components are observed upon complex formation, providing evidence for their interaction. researchgate.net The vibrational spectra of pyridine and its deuterated isotopomers have been extensively studied to provide a complete vibrational assignment. cdnsciencepub.com

The following table summarizes key vibrational modes of pyridine that are affected by dative bonding:

Vibrational ModeDescriptionEffect of Dative BondingReference
ν₁Ring breathing modeShifts to higher frequency acs.orgresearchgate.net
ν₆ₐRing deformationCouples with BN stretch, shifts to higher frequency acs.org
ν₁₈ₐRing deformationCouples with BN stretch acs.org
C-H stretchStretching of C-H bondsShifts to slightly higher frequency acs.org

Vibrational spectroscopy is also instrumental in studying the adsorption and interaction of pyridine derivatives on surfaces. A notable example is the investigation of pyridine carboxylic acids on colloidal ceria (CeO₂). acs.orgacs.org Attenuated total reflectance (ATR) IR spectroscopy, combined with computational methods, has been used to characterize the surface adsorption of these molecules. acs.org

The studies reveal that the interaction between pyridine carboxylic acids and the ceria surface involves both the pyridyl ring nitrogen and the carboxylate functional groups. acs.org The adsorption is characterized as an outer-sphere coordination with the cerium ions on the surface. acs.org By comparing the experimental IR spectra with those calculated using density functional theory, specific vibrational assignments can be made, elucidating the nature of the surface complex. acs.org

The adsorption of pyridine itself on ceria nanoshapes has been used to probe the nature of surface acid sites. osti.gov Pyridine adsorption indicates the presence of Lewis acid sites (Ce cations) on the ceria surface. osti.gov Similarly, in studies of Ce-Bi oxides, the coordination of pyridine to unsaturated metal cations, representing Lewis acid sites, is identified by a characteristic band in the DRIFTS spectra. nih.gov

The pH of the solution plays a crucial role in the adsorption process of pyridine carboxylic acids on ceria, influencing the form of the acid (intermediate or base) that interacts with the surface. acs.org For example, picolinic acid (pyridine-2-carboxylic acid) shows the strongest adsorption to ceria compared to its isomers, an effect attributed to the proximity of the protonated pyridyl nitrogen and the carboxylate group. acs.org

Analysis of Molecular Vibrations, Functional Groups, and Dative Bonding Effects

Photoelectron Spectroscopy (Ultraviolet and X-ray Photoelectron Spectroscopy)

Photoelectron spectroscopy (PES), including both ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS), provides direct insights into the electronic structure of materials. These techniques have been applied to sodium-doped poly(p-pyridine) to understand the changes in its electronic properties upon doping.

The electronic structure of pristine and sodium-doped poly(p-pyridine) (PPY) has been extensively studied using UPS and XPS, with the results interpreted with the aid of quantum-chemical calculations. aip.orgresearchgate.netdiva-portal.org The electronic band structure of PPY has been theoretically investigated using methods like the valence effective Hamiltonian (VEH). aip.orgdiva-portal.org

In pristine PPY, the valence band is separated from the conduction band by a band gap. libretexts.org Upon sodium doping, which introduces extra electrons into the system, the electronic structure undergoes significant changes. aip.orgresearchgate.net This is analogous to the effects observed in other doped polymers like polyaniline, where sodium doping leads to the filling of empty states near the Fermi level and an increase in the binding energies of molecular orbitals. unl.edu

The band theory of solids helps to conceptualize these changes. libretexts.org The highest occupied band is the valence band, and the lowest unoccupied band is the conduction band. libretexts.org Doping introduces new energy levels within the band gap. tudelft.nl

The density-of-valence-states (DOVS) for PPY can be derived from the calculated band structure and compared with experimental UPS spectra. aip.orgdiva-portal.org Excellent agreement between theoretical simulations and experimental data allows for a detailed assignment of the peaks in the spectra. aip.orgresearchgate.net

A key finding in the study of sodium-doped PPY is the formation of new states within the otherwise forbidden energy gap. aip.orgresearchgate.net These new states are attributed to the formation of bipolarons. aip.orgresearchgate.net A bipolaron is a quasi-particle consisting of two polarons that are spin-paired. digitellinc.com A polaron is formed when an electron is added to (or removed from) a conjugated polymer, causing a local distortion of the polymer lattice. digitellinc.com When a second electron is added, it can pair with the first to form a bipolaron. digitellinc.com

The formation of bipolarons is a characteristic feature of doped conjugated polymers and has significant effects on their electronic and optical properties. digitellinc.comosti.govucla.edu In sodium-doped PPY, the appearance of these new in-gap states, as observed by photoelectron spectroscopy, provides strong evidence for the presence of bipolarons. aip.orgresearchgate.net The electronic absorption spectra of doped poly-p-phenylene have also been explained by the coexistence of polarons and bipolarons, supported by Raman spectroscopy results. osti.gov

Determination of Electronic Band Structure in Sodium-Doped Poly(p-pyridine)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. It is used to identify functional groups, determine the concentration of analytes, and study electronic transitions.

In the context of sodium-pyridine systems, UV-Vis spectroscopy can be used to characterize the electronic transitions within the pyridine ring and how they are affected by interactions with sodium or other species. The UV-Vis spectrum of pyridine is similar to that of benzene (B151609) but shows a marked hyperchromic effect (an increase in absorption intensity) in polar solvents due to hydrogen bonding through the nitrogen atom's lone pair of electrons. uomustansiriyah.edu.iq

The absorption spectrum of pyridine exhibits a peak around 2560 Å in an acidic solution. acs.org As the pH increases, the intensity of this peak decreases, and two smaller peaks appear at 2510 Å and 2630 Å in an alkaline solution. acs.org This pH-dependent behavior can be used to determine the dissociation constant of pyridine. acs.org

UV-Vis spectroscopy is also employed to study pyridine carboxylic acids. The absorption maxima of these acids are influenced by the solvent. researchgate.net In the study of pyridinedicarboxylate-Tb(III) complexes, UV-Vis spectra show broad, intense absorption bands between 220 and 300 nm, corresponding to π-π* transitions of the ligand. nih.gov

Furthermore, UV-Vis spectroscopy is a valuable tool for investigating the formation of polarons and bipolarons in doped conjugated polymers. ucla.edu The creation of these charge carriers introduces new energy levels in the band gap, leading to new optical transitions that can be observed in the UV-Vis spectrum. ucla.edu For example, in chemically doped polymers, the formation of bipolarons can be identified by their unique optical signatures in transient absorption spectroscopy. ucla.edu

Characterization of Pyridine Radical Anions and Related Species

The reduction of pyridine, often facilitated by alkali metals such as sodium or potassium, leads to the formation of paramagnetic species, primarily the pyridine radical anion. The characterization of this transient species and its subsequent products has been the subject of extensive spectroscopic investigation.

Upon reduction, pyridine can undergo a coupling reaction to form the more stable 4,4'-bipyridine (B149096) radical anion. researchgate.net The initial paramagnetic species formed in solutions of pyridine and alkali metals is presumed to be the pyridine radical anion, which can rapidly react at room temperature to form the intensely colored 4,4'-bipyridyl radical anion. researchgate.net A proposed mechanism for this homogeneous reduction by alkali metals excludes the evolution of hydrogen. researchgate.net The isolation of crystals containing the 4,4'-bipyridine radical monoanion, [C₁₀H₈N₂]⁻•, has been achieved from an anhydrous pyridine extract of the Zintl phase K₁₂Si₁₇ in the presence of a sequestering agent. researchgate.netznaturforsch.com This compound was comprehensively characterized using X-ray diffraction, NMR, EPR, IR, and UV/Vis spectroscopy. researchgate.netznaturforsch.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for identifying and characterizing these radical species. researchgate.netresearchgate.net The EPR spectra of negative ions from various nitrogen heterocyclic molecules have been measured to determine proton and nitrogen hyperfine coupling constants. researchgate.net For instance, the radical nature of a 2,2'-azopyridyl (abpy) ligand bound to yttrium was unambiguously confirmed by EPR spectroscopy, with the signal centered near g = 2.006 and exhibiting over 40 peaks due to hyperfine couplings. rsc.org Similarly, EPR can be used to observe reduced pyridine ligands in copper complexes involved in catalysis. researchgate.net

UV-visible-NIR absorption spectroscopy provides further evidence for the formation of pyridine radical anions and related species. The pyridine radical anion itself has a characteristic UV spectrum. researchgate.net In studies of 2,6-bis(diazaboryl)pyridine reduction, the resulting radical anion was characterized by UV-vis absorption spectroscopy, among other methods. researchgate.net Spectroelectrochemistry experiments on related systems have shown that the depletion of NIR peaks and the appearance of new bands at shorter wavelengths can indicate the degradation of the radical anion upon oxidation. researchgate.net Transient optical absorption spectroscopy combined with infrared analysis has been used to confirm the identity of the pyridine radical anion charge-separated state in model systems where pyridine interacts with metal oxide sites. researcher.life

The following table summarizes key spectroscopic data reported for pyridine-related radical anions.

SpeciesSpectroscopic MethodKey Findings / DataReference(s)
Pyridine Radical AnionUV-vis SpectroscopyCharacteristic ultraviolet spectrum reported. researchgate.net
4,4'-Bipyridine Radical AnionUV-vis SpectroscopyStable, blue-colored species. researchgate.net
4,4'-Bipyridine Radical AnionEPR SpectroscopyHyperfine coupling constants determined for all magnetic nuclei. researchgate.net
4,4'-Bipyridine Radical Anion¹H, ¹³C NMR SpectroscopyFully characterized as part of the [K([2.2.2]crypt)][C₁₀H₈N₂] compound. researchgate.netznaturforsch.com
2,6-bis(diazaboryl)pyridine Radical AnionEPR, UV-vis SpectroscopyCharacterized in a room-temperature-stable yellow solution. researchgate.net
2,2'-Azopyridyl Radical AnionEPR SpectroscopySignal centered near g = 2.006 with extensive hyperfine structure. rsc.org

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical tool for the characterization of sodium-pyridine systems and their derivatives. Both high-resolution mass spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been employed to elucidate the structures and compositions of these compounds. chemistryviews.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides sufficiently high mass resolution to resolve different compounds and assign a unique molecular formula to each ion. researchgate.net It has been utilized in the characterization of various pyridine derivatives. For example, HRMS was used alongside NMR and other spectroscopic techniques to characterize the products of reactions between pyridine derivatives and dichloromethane (B109758). chemistryviews.org In other studies, HRMS (ESI-TOF) was used to confirm the mass of synthesized water-soluble ligands based on phenanthroline and pyridine, such as sodium (E)-3,3-dichloro-2-(2-(hydroxy(methoxy)methylene)-2,3-dihydropyridin-3-yl)acrylate. mdpi.com It is also a standard technique for confirming the products in the synthesis of densely substituted pyridine derivatives. acs.org

MALDI-TOF MS is a soft ionization technique particularly useful for analyzing sensitive compounds, including organometallic complexes. news-medical.netduke.edu It allows for the quick and accurate determination of molecular masses with minimal fragmentation. news-medical.net For neutral organometallic compounds, which can be challenging to analyze by other MS methods like ESI-MS, MALDI-MS coupled with charge-transfer (CT) ionization is particularly effective. uvic.caacs.org This method enables the analysis of neutral complexes by converting them into radical cations with negligible perturbation. news-medical.net Matrices such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene] malononitrile (B47326) (DCTB) are potent electron-transfer agents that promote clean ion formation. news-medical.net However, a known challenge with MALDI-TOF is the analysis of low molecular weight species, as matrix-related signals can saturate the low mass range. duke.edu

Specific studies on pyridine in sodium-containing matrices have been conducted. In an analysis simulating ice grains, the anion mass spectra of pyridine in 0.1M and 1M NaCl matrices showed no peaks related to the organic compound, suggesting they were similar to the NaCl background spectra. fu-berlin.de However, the cation mass spectrum of pyridine in a 0.1M NaCl matrix did show identifiable peaks. fu-berlin.de

The table below presents examples of mass spectrometry data for pyridine and its derivatives.

Compound / SystemMass Spectrometry TechniqueObserved Ions / FindingsReference(s)
Pyridine in H₂O and NaCl (0.1M) matrixCation Mass SpectrometryBaseline corrected cation mass spectrum recorded. fu-berlin.de
Pyridine in H₂O and NaCl (0.1M, 1M) matrixAnion Mass SpectrometryNo organic-related peaks detected; spectra similar to NaCl background. fu-berlin.de
1,1′-methylenebispyridinium dichlorideHigh-Resolution Mass SpectrometryUsed for product characterization. chemistryviews.org
Sodium (E)-3,3-dichloro-2-(2-(hydroxy(methoxy)methylene)-2,3-dihydropyridin-3-yl)acrylateHRMS (ESI-TOF)m/z Calculated for C₁₀H₈Cl₂NNaO₄ (M)⁺ = 298.9728, Found 299.9632. mdpi.com
Pyridine-based phosphine (B1218219) ligandsESI-CID-MS/MSFragmentation patterns investigated; cleavage of P-X bond observed. acs.org
Neutral Organometallic CompoundsMALDI-TOF MS with Charge-Transfer (CT) ionizationEffective for generating radical cations for analysis. news-medical.netuvic.ca

Electronic Structure and Computational Chemistry of Sodium Pyridine Systems

Quantum-Chemical Calculations (e.g., DFT, VEH Method)

Quantum-chemical methods, particularly Density Functional Theory (DFT) and the Valence Effective Hamiltonian (VEH) method, provide profound insights into the behavior of sodium-pyridine systems. aip.orgresearchgate.net These computational approaches allow for the detailed modeling of molecular and electronic structures, offering predictive power that complements experimental findings. nrel.gov DFT calculations are widely employed due to their favorable balance of computational cost and accuracy in determining reaction energies and exploring potential reaction pathways. nrel.gov

Theoretical calculations are crucial for predicting the stability and electronic nature of sodium-pyridine compounds. Methods like DFT are used to calculate fundamental electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgnumberanalytics.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. derpharmachemica.commdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

In studies of sodium-doped poly(p-pyridine), a polymeric analogue, both ultraviolet and x-ray photoelectron spectroscopy were interpreted using quantum-chemical calculations. aip.orgresearchgate.net The Valence Effective Hamiltonian (VEH) method was used to perform electronic band-structure calculations. aip.orgresearchgate.net These theoretical simulations showed excellent agreement with experimental data and predicted the formation of new electronic states within the material's otherwise forbidden energy gap upon doping with sodium. aip.orgresearchgate.net These new states are attributed to the formation of bipolarons, a consequence of charge transfer from the sodium atoms to the polymer chain. researchgate.net

Computational studies on various pyridine (B92270) derivatives have utilized DFT to determine their electronic properties. For example, the HOMO-LUMO gap can be calculated to predict the molecule's stability and tendency to interact with other species. mdpi.com Thermodynamic parameters derived from these calculations further inform the stability of the compounds under different conditions. arabjchem.org

Table 1: Representative Theoretical Electronic Properties of Pyridine and Related Compounds
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
PyridineDFT/B3LYP/6-31G*-6.69-0.346.35 arabjchem.org
2-pyridylaldoxime (2POH)DFT/GGA-5.635-2.2043.431 mdpi.com
3-pyridylaldoxime (3POH)DFT/GGA-5.633-3.9271.706 mdpi.com
PyridyneFirst-principles--0.91 rsc.org

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions involving sodium and pyridine. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile of a reaction. numberanalytics.com This approach provides critical insights into the feasibility of a proposed mechanism. numberanalytics.comresearchgate.net

A prominent example is the computational study of the Chichibabin reaction, which involves the amination of pyridine using sodium amide. researchgate.net The mechanism of this reaction was investigated at the B3LYP/6-31+G(d) level of theory. researchgate.net Calculations explored various SN(AE)-based mechanistic pathways for the formation of the major product, α-aminopyridine, and the minor γ-aminopyridine byproduct. researchgate.net The results indicated that the most probable first step is the addition of sodium amide to the pyridine ring, followed by the elimination of hydrogen gas. researchgate.net These computational models also demonstrated that factors like temperature and the choice of solvent are critical in determining the reaction's energy barriers and, consequently, the product yield. researchgate.net

The interpretation of complex experimental spectra is greatly enhanced by computational simulations. readthedocs.iofrontiersin.org Theoretical calculations of vibrational frequencies (IR and Raman) and electronic transitions (photoelectron spectra) provide a basis for assigning experimental peaks to specific molecular motions or electronic states. researchgate.netresearchgate.net

For sodium-doped poly(p-pyridine), the density-of-valence-states (DOVS) derived from VEH band structure calculations were used to interpret the experimental ultraviolet photoelectron spectra (UPS). aip.orgdiva-portal.org This comparison allowed for a detailed assignment of the different peaks observed in the spectra, confirming the electronic changes upon sodium doping. researchgate.net

In vibrational spectroscopy, DFT calculations are routinely used to predict the IR and Raman spectra of molecules. derpharmachemica.comresearchgate.net The calculated frequencies, after appropriate scaling, often show excellent agreement with experimental data. derpharmachemica.com This allows for the confident assignment of vibrational modes. researchgate.net For instance, studies on pyridine have compared calculated Raman spectra with experimental results to understand how solvation and adsorption onto surfaces affect the vibrational modes. researchgate.net The frequency shifts observed upon complexation, such as with a sodium ion, can be correlated with changes in bonding and charge distribution predicted by the calculations. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for Key Pyridine Modes
Vibrational ModeExperimental Raman (Liquid)Calculated Raman (B3LYP)Reference
Ring Breathing991990 researchgate.net
Trigonal Ring Breathing10311020 researchgate.netresearchgate.net
Ring Stretching15931602 researchgate.net
C-H Stretching30573031 researchgate.net

The nature of the bond between sodium and pyridine is predominantly ionic, involving a significant transfer of charge. Computational methods provide tools to quantify this charge transfer and analyze its effects on molecular properties. Natural Bond Orbital (NBO) analysis is a common technique used to study charge delocalization and intermolecular interactions, such as hydrogen bonding. tandfonline.comnih.gov

In sodium-doped poly(p-pyridine), the interaction results in charge transfer from the sodium to the pyridine rings, creating new states in the band gap that are described as bipolarons. researchgate.net This charge transfer is fundamental to the altered electronic properties of the doped polymer. researchgate.net Studies on other donor-acceptor complexes involving pyridine have shown a direct correlation between the amount of charge transferred and the magnitude of shifts in the vibrational frequencies of the pyridine ring. researchgate.net For example, the formation of a dative bond to pyridine's nitrogen atom draws electron density from the ring structure, perturbing its vibrational modes in a predictable way. researchgate.net

Molecular Electrostatic Potential (ESP) maps, also derived from quantum calculations, visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing a guide to its reactive sites and intermolecular bonding interactions. mdpi.comtandfonline.com

Simulation of Spectroscopic Data for Interpretation (e.g., IR, Raman, Photoelectron Spectra)

Investigation of Aggregation States of Organosodium Species

A key characteristic of organo-alkali metal compounds, including those of sodium, is their tendency to form aggregates in both solution and the solid state. rsc.org This aggregation stabilizes the highly polar metal-carbon bonds. rsc.org The degree of aggregation is influenced by factors such as the steric bulk of the organic component and the coordination sphere of the metal. rsc.org Understanding the structure and stability of these aggregates is crucial, as reactivity can be highly dependent on the aggregation state. rsc.orgnih.gov

Computational chemistry provides essential tools for investigating the structures and energetics of the oligomers formed by organosodium species. DFT calculations can be used to determine the geometries and relative stabilities of different potential oligomeric structures, such as dimers, tetramers, or larger clusters. nih.govresearchgate.net

Influence of Aggregation on Reactivity and Regioselectivity

In solution, organometallic compounds, including sodium-pyridine systems, rarely exist as simple monomers. Instead, they form aggregates or clusters of varying sizes (dimers, tetramers, etc.), often in equilibrium with one another. The specific nature and size of these aggregates are profoundly influenced by factors such as the solvent, temperature, and the presence of other coordinating species. Computational and experimental studies have revealed that the state of aggregation is not a passive characteristic; it actively dictates the reactivity and, critically, the regioselectivity of reactions involving the pyridine ring.

The metalation of pyridine, a fundamental C-H activation process, showcases the directing influence of aggregation. While direct computational studies on the aggregation effects of simple sodium-pyridine adducts are not extensively detailed in the literature, strong analogies can be drawn from the closely related and well-studied alkyllithium systems. These studies provide a clear framework for understanding how cluster size can govern the reaction pathway.

Research on the alkylation of pyridine with alkyllithium reagents has demonstrated a remarkable regiodivergence controlled by the aggregation state of the organolithium compound. acs.org The choice of reaction conditions, which in turn modifies the dominant aggregate structure, can selectively direct functionalization to either the C2 or C4 position of the pyridine ring. acs.org

Control of Regioselectivity:

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided mechanistic insights into this selectivity. The Lewis basic nitrogen atom of the pyridine ring serves as an initial coordination point or anchor for the alkali metal cluster. acs.org The geometry of the resulting complex, particularly the orientation of the nucleophilic alkyl group relative to the pyridine ring, determines the site of attack.

Tetrameric Aggregates and C4-Selectivity: Larger, more rigid aggregates like tetramers are shown to favor metalation or alkylation at the C4 position. acs.org The extended and well-defined structure of the tetrameric cluster, once anchored to the pyridine nitrogen, preferentially delivers the reactive group to the sterically accessible and electronically favorable C4 carbon. acs.org

Dimeric Aggregates and C2-Selectivity: In contrast, smaller and potentially more dynamic aggregates, such as dimers, preferentially attack the C2 position. acs.org This is often observed in more strongly coordinating solvents like tetrahydrofuran (B95107) (THF), which can break down larger clusters into smaller ones. acs.org The steric bulk and geometry of the dimer direct the nucleophile to the carbon adjacent to the coordinating nitrogen atom.

Experimental work with sodium bases lends support to these principles. The use of n-butylsodium (n-BuNa), for instance, has been shown to effectively deprotonate and functionalize pyridine at the C4-position, overriding the formation of addition products often seen with organolithium bases. researchgate.net In some cases, n-BuNa provides higher yields and different selectivity compared to n-butyllithium (n-BuLi) for substituted pyridines, highlighting the distinct reactivity imparted by the sodium cation and its associated aggregate structure. chemrxiv.org For example, with 2-substituted pyridines bearing methoxy (B1213986) or fluorine groups, n-BuNa resulted in highly selective C3-substitution in higher yields than n-BuLi. chemrxiv.org

The table below, based on analogous alkyllithium systems, illustrates how aggregation state, influenced by the choice of reagent and solvent, directs the outcome of pyridine functionalization. acs.org

Table 1: Influence of Alkyllithium Aggregation State on the Regioselectivity of Pyridine Alkylation acs.org
Activating ReagentPredominant Aggregate StateSolventMajor ProductRegioselectivity (C4:C2 Ratio)
Methyllithium (MeLi)Tetrameric1,2-Dimethoxyethane (DME)C4-Alkylation>95:5
sec-Butyllithium (sBuLi)DimericTHF/Toluene (B28343)C2-Alkylation15:85

Influence on Reactivity:

Mechanistic Investigations and Reactivity Studies

Electron Transfer Chemistry and Radical Pathways

The interaction of sodium with pyridine (B92270) initiates a cascade of events starting with the transfer of an electron to the pyridine molecule. This process is central to understanding the subsequent reactivity observed.

Role of Electron Transfer in Reductive Processes (e.g., Dimerization, Degradation)

Electron transfer is the critical first step in the reductive dimerization and degradation of pyridine. The radical dimerization of pyridine with elemental sodium selectively yields 4,4'-bipyridine (B149096) or 2,2'-bipyridine. wikipedia.org This process is a cornerstone for producing these important industrial precursors. wikipedia.org The formation of the pyridine radical anion is the precursor to this dimerization. rsc.org

The reduction of pyridine derivatives can also be achieved using other reducing agents like samarium diiodide (SmI2), where electron transfer to the pyridine ring is a key step. clockss.org In the presence of water, this system can rapidly reduce pyridine to piperidine. clockss.org However, this process can also lead to the elimination of functional groups on the pyridine ring. clockss.org

The degradation of pyridine radical anions is another possible outcome of electron transfer. As observed with aluminum, the initially formed radical anions can undergo further reactions leading to ring-opening and the eventual formation of amorphous carbon. researchgate.net This highlights the delicate balance between stabilization, dimerization, and degradation pathways following the initial electron transfer event.

Single-Electron Transfer (SET) Mechanisms in Catalytic Reactions

Single-electron transfer (SET) from an electron donor to an activated pyridine species is a powerful strategy in modern organic synthesis. This approach allows for the generation of pyridinyl radicals, which can then participate in various catalytic cycles. acs.orgacs.org

One notable example involves the formation of an N-boryl pyridyl anion (N-BPA) intermediate. acs.org This species, generated from the reaction of pyridine with a diboron (B99234) compound and a base, can act as a strong electron donor. acs.org Through a SET process, it can reduce a variety of substrates, regenerating the pyridine catalyst. acs.org This creates a redox-neutral catalytic cycle for single-electron reduction. acs.org

Furthermore, pyridinium (B92312) salts can be activated to undergo SET. For instance, N-amidopyridinium salts can form frustrated Lewis pairs (FLPs) with a phosphine (B1218219). nih.gov This FLP can then engage in a SET process, leading to the generation of an alkyl radical for C-H alkylation of the pyridine ring. nih.gov Similarly, photoinduced intermolecular charge transfer between 1,4-dihydropyridines and N-amidopyridinium salts can trigger a SET event without the need for an external photocatalyst, enabling C4-functionalization of pyridines. organic-chemistry.org

Concerted Proton-Electron Transfer (CPET) in Redox-Active Complexes

Concerted proton-electron transfer (CPET) is a fundamental process where an electron and a proton are transferred in a single kinetic step. diva-portal.orgnih.gov This mechanism is crucial in many biological and chemical systems for energy conversion. nih.govacs.orgresearchgate.net

In the context of pyridine-containing systems, CPET has been studied in redox-active metal complexes. For example, tungsten hydride complexes with appended pyridyl groups as proton acceptors undergo PCET reactions with external oxidants. diva-portal.org The presence of the covalently attached pyridyl base dramatically accelerates the reaction rate compared to systems with external pyridine and can alter the reaction mechanism between stepwise and concerted pathways. diva-portal.org

Similarly, ruthenium complexes containing a terpyridine ligand functionalized with a carboxylic acid group have been shown to undergo CPET. nih.gov Even with a significant distance separating the metal center (the redox site) and the carboxylate (the basic site), the transfer of a hydrogen atom from a donor occurs in a concerted manner. nih.gov The design of molecular triads, such as an anthracene-phenol-pyridine system, has allowed for the study of fast photoinduced multiple-site CPET, where the phenol (B47542) transfers an electron to the photoexcited anthracene (B1667546) and a proton to the pyridine. acs.org

Nucleophilic Addition and Substitution Mechanisms

While pyridine is generally less reactive towards electrophiles compared to benzene (B151609), it is more susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. numberanalytics.comwikipedia.org

Addition of Nucleophiles to the Pyridine Ring

Direct nucleophilic addition to the pyridine ring is often challenging and typically requires activation of the pyridine ring. scripps.edu One common strategy is the formation of pyridinium salts by reacting pyridine with an activating agent. scripps.edufrontiersin.org For instance, N-aminopyridinium salts serve as effective electrophiles for the C4-selective (hetero)arylation of pyridine with electron-rich (hetero)arenes like indoles and naphthols. frontiersin.org The reaction proceeds through nucleophilic addition to the pyridinium salt, followed by base-assisted aromatization. frontiersin.org

Hard nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and sodium amide, can add to the pyridine ring, typically at the 2-position. quimicaorganica.org The Chichibabin reaction, which uses sodium amide to produce 2-aminopyridine (B139424), is a classic example of nucleophilic substitution that proceeds through a nucleophilic addition-elimination mechanism. wikipedia.orgwikipedia.org The reaction is believed to involve the formation of a σ-adduct (a Meisenheimer-type intermediate). wikipedia.org

The regioselectivity of nucleophilic addition can be influenced by the nature of the nucleophile and the substituents on the pyridine ring. scripps.edumdpi.com For example, with 1-acylpyridinium salts, 1,2-addition is generally favored, but 1,4-addition can become dominant with sterically demanding nucleophiles or acyl groups. scripps.edu

Reaction Type Key Intermediates/Reagents Primary Products Mechanistic Features
Alkali Metal Reduction Pyridine radical anion, Na+4,4'-bipyridine, 2,2'-bipyridineElectron transfer from sodium to pyridine, followed by radical dimerization. rsc.orgwikipedia.org
Chichibabin Reaction Sodium amide (NaNH2), σ-adduct2-AminopyridineNucleophilic addition of the amide ion to the pyridine ring, followed by elimination of a hydride ion. wikipedia.orgwikipedia.org
N-Acylpyridinium Addition N-acylpyridinium salt, Grignard reagent2- or 4-substituted dihydropyridinesActivation of the pyridine ring by N-acylation, followed by nucleophilic addition. scripps.edu
FLP-mediated C-H Alkylation N-amidopyridinium salt, P(tBu)3C4-alkylated pyridinesFormation of a frustrated Lewis pair followed by single-electron transfer to generate an alkyl radical. nih.gov
Concerted Proton-Electron Transfer Redox-active metal complex with pyridyl relayOxidized substrate, reduced complexSimultaneous transfer of a proton and an electron in a single kinetic step. diva-portal.orgnih.gov

Hydride Elimination and Aromatization Processes

The Chichibabin reaction, a classic example of nucleophilic substitution on a pyridine ring, proceeds via hydride elimination. In this reaction, sodium amide serves as the nucleophile, attacking the 2-position of the pyridine ring to yield 2-aminopyridine. atamanchemicals.comresearchgate.net The hydride ion, generally a poor leaving group, is eliminated and subsequently combines with a proton from an available amino group to form hydrogen gas. atamanchemicals.comwikipedia.org This process is a key step in the aromatization of the dihydropyridine (B1217469) intermediate.

Computational studies have shed light on the mechanism, indicating that the initial step is the nucleophilic attack of the amide anion (NH2⁻) on the aromatic system, forming an anionic intermediate. researchgate.net The subsequent hydride elimination is kinetically and thermodynamically more favorable at the 2-position compared to the 4-position. researchgate.net The formation of the C2-N bond is thought to occur through a pseudoradical coupling between the C2 carbon of pyridine and the nitrogen atom of sodium amide. researchgate.net

While direct hydroxylation of pyridines with sodium hydroxide (B78521) is less efficient than amination and requires high temperatures, the elimination of a hydride is also a crucial step. youtube.com In some cases, the aromatization process can involve the elimination of water instead of hydrogen, particularly when hydroxylamine (B1172632) is used as the nucleophile under alkaline conditions. youtube.com Furthermore, oxidative Chichibabin-type reactions have been developed where the final aromatization step involves an oxidative process rather than a spontaneous hydride elimination. rsc.org

The reactivity of pyridines in these elimination-aromatization reactions can be influenced by substituents. For instance, the presence of an electron-withdrawing nitro group can significantly accelerate the amination reaction by stabilizing the negatively charged intermediate. youtube.com

Formation of Pyridyne Intermediates via Elimination Reactions

Analogous to the formation of benzyne (B1209423) from benzene derivatives, pyridyne intermediates can be generated from pyridine derivatives through elimination reactions. atamanchemicals.comwikipedia.org These highly reactive heteroarynes are typically formed by treating pyridine derivatives with good leaving groups (such as halogens) with strong bases like sodium amide or sodium and potassium tert-butoxide. atamanchemicals.comwikipedia.orgmsu.edu

Two primary isomers of pyridyne exist: 2,3-pyridyne and 3,4-pyridyne. scribd.comwikipedia.org The formation of a specific isomer is dependent on the starting material and reaction conditions. For example, the reaction of 4-bromopyridine (B75155) with sodium in liquid ammonia (B1221849) proceeds through a 3,4-pyridyne intermediate. scribd.comwikipedia.org Similarly, the reaction of 3-bromopyridine (B30812) with sodium amide in ammonia also generates 3,4-pyridyne. msu.eduscribd.comwikipedia.org It is noteworthy that in the latter case, 3-pyridyne is formed preferentially over 2-pyridyne. msu.edu

The subsequent addition of a nucleophile to the triple bond of the pyridyne intermediate is often not very selective, leading to a mixture of the two possible addition products. atamanchemicals.comwikipedia.org For instance, the reaction of 4-bromopyridine with sodium in liquid ammonia yields a mixture of 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) via the 3,4-pyridyne intermediate. scribd.comwikipedia.org The trapping of 3,4-pyridyne with methyl mercaptan and sodium amide in ammonia resulted in methylthio and amino pyridines in the same ratio. scribd.comwikipedia.org

These pyridyne intermediates have been utilized in the total synthesis of complex molecules like ellipticine (B1684216) and (S)-Macrostomine. wikipedia.org

Metalation and Transmetalation Mechanistic Studies

The direct C-H activation of pyridine is a significant challenge in organic synthesis due to the directing effect of the nitrogen atom, which typically favors functionalization at the C2 position. chemrxiv.org However, recent studies have explored pathways to achieve functionalization at other positions, particularly the C4 position. The acidity of the C-H bonds in pyridine is a key factor, with the C4-H bond often being the most acidic. chemrxiv.orgnih.gov Despite this, selective deprotonation at C4 is difficult because the Lewis basic nitrogen directs bases to the C2 position. chemrxiv.org

Organosodium reagents, such as n-butylsodium, have emerged as effective tools to overcome this challenge. chemrxiv.orgnih.govresearchgate.net Unlike their organolithium counterparts, which often lead to nucleophilic addition products, organosodium bases can selectively deprotonate pyridine at the C4 position. nih.govresearchgate.net This selectivity is attributed to the stronger basicity and weaker coordination effects of organosodium reagents. chemrxiv.orgresearchgate.net

Rapid injection NMR investigations have provided insights into the mechanistic pathways. researchgate.net Two distinct mechanisms for C4 selectivity have been identified:

Direct removal of the C4-H in 2,6-disubstituted pyridines. researchgate.net

Intermolecular exchange of metalation sites leading to a thermodynamically favored 4-sodiopyridine intermediate in unsubstituted pyridine. researchgate.net

The choice of base is critical. While lithium and sodium amide bases were found to be insufficiently basic to deprotonate pyridine, and organolithiums like n-BuLi and t-BuLi led to side reactions, n-butylsodium proved effective for C4-metalation. nih.gov

The strength and coordination properties of organosodium bases play a pivotal role in the regioselectivity of pyridine metalation. chemrxiv.org Organosodium reagents are generally more basic and exhibit weaker coordination effects compared to organolithium compounds. chemrxiv.orgresearchgate.net This difference in reactivity allows for the selective activation of C-H bonds at positions remote from the directing nitrogen atom.

For instance, the use of n-butylsodium enables the generation of 4-sodiopyridine, overriding the typical C2-metalation observed with organolithium bases. chemrxiv.org This has been demonstrated in the functionalization of various substituted pyridines. Pyridines with substituents at the 2-position, such as other pyridine rings, methoxy (B1213986) groups, or fluorine, resulted in highly selective formation of 3-substituted products in higher yields with n-butylsodium compared to n-butylithium. chemrxiv.org

The weaker coordinating ability of sodium compared to lithium is a key factor. The strong Lewis acidity of the lithium cation in organolithium reagents promotes directed ortho-metalation (DoM), which hinders selective metalation at remote positions. nih.gov In contrast, the nature of the sodium cation in organosodium reagents allows for deprotonation based on the intrinsic acidity of the C-H bonds, leading to functionalization at the more acidic C4 position. chemrxiv.orgnih.gov The development of soluble organosodium compounds has further expanded the synthetic utility of these strong bases. acs.org

Table 1: Comparison of Organolithium vs. Organosodium Bases in Pyridine Metalation

BaseTypical Product(s)Key CharacteristicsReference(s)
n-BuLi2-metalated products, nucleophilic addition productsStrong coordination to nitrogen, directs to C2 chemrxiv.orgnih.gov
n-BuNa4-sodiopyridineStronger basicity, weaker coordination, C4 selectivity chemrxiv.orgnih.govresearchgate.net

The 4-sodiopyridine intermediates generated through C-H activation can be utilized in subsequent cross-coupling reactions after transmetalation. A common strategy involves transmetalation to zinc chloride to form an organozinc species, which can then participate in Negishi cross-coupling reactions. chemrxiv.orgresearchgate.net This two-step process of metalation followed by transmetalation and cross-coupling provides a versatile method for the synthesis of 4-substituted pyridines. chemrxiv.org

While specific kinetic data for the transmetalation of 4-sodiopyridine to zinc and subsequently to a palladium catalyst are not extensively detailed in the provided context, the general principles of transmetalation kinetics apply. The rate of transmetalation can be influenced by various factors, including the nature of the metals, the organic groups, the ligands on the catalyst, and the solvent. mdpi.comnih.gov For instance, in some palladium-catalyzed cross-coupling reactions, the transmetalation step can be the rate-limiting step of the catalytic cycle. nih.gov The development of efficient protocols for these reactions demonstrates the viability and synthetic utility of the transmetalation of sodiated pyridine intermediates. chemrxiv.orgresearchgate.net

Influence of Organosodium Base Strength and Coordination Effects on Metalation

Ligand-Enabled Reactivity and Catalytic Cycles

Ligands play a crucial role in modulating the reactivity and selectivity of metal-catalyzed reactions involving pyridine derivatives. In the context of C-H functionalization, ligands can enable reactions that are otherwise difficult or unselective. nih.govscispace.com For example, pyridine-type ligands have been shown to promote the selective mono- and di-arylation of carboxylic acids. nih.gov Specifically, 2-picoline was effective for mono-arylation, while 2,6-lutidine enabled subsequent arylation. nih.gov

In palladium-catalyzed C-H activation, ligands are often involved in every step of the catalytic cycle, including the C-H activation step itself. nih.gov The development of unique bifunctional ligands, such as mono-N-protected amino acids (MPAAs), has allowed for C-H activation to proceed via a concerted metalation-deprotonation mechanism, significantly accelerating the reaction. researchgate.net

The choice of ligand can also influence the catalytic cycle. For instance, in palladium-catalyzed C(sp3)-H alkynylation, pyridine-based ligands were found to facilitate the reaction via a Pd(II)/Pd(IV) catalytic cycle. scispace.com The presence of an alkyl group at the 2-position of the pyridine ligand was found to be beneficial for the reaction yield. scispace.com

In the context of cross-coupling reactions, ligands are essential for stabilizing the catalyst and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination. researchgate.netchinesechemsoc.org For example, N,N-bidentate ligands have been used with iron catalysts for the pyridine-directed coupling of C-H bonds with organozinc reagents. chinesechemsoc.org Similarly, in gold-catalyzed cross-coupling reactions, the modification of ligand architecture plays a fundamental role in stabilizing the Au(I)/Au(III) species involved in the catalytic cycle. researchgate.net

Activation of Pyridine Substrates by Lewis Acids

The functionalization of pyridines can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. researchgate.net Lewis acids play a crucial role in activating the pyridine ring towards nucleophilic attack. By coordinating to the nitrogen atom, a Lewis acid enhances the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions, making it more susceptible to reaction. researchgate.netsci-hub.se This activation strategy is fundamental to overcoming the inherent low reactivity of the pyridine scaffold. mdpi.com

Several studies have demonstrated the efficacy of Lewis acids in promoting transformations of pyridine derivatives. For instance, a zinc-based Lewis acid has been shown to activate pyridine and its analogues for nucleophilic aromatic substitution (SNAr), conjugate addition, and cyclization reactions. researchgate.netsci-hub.se The coordination of the Lewis acid to the pyridine nitrogen is a key step, effectively creating a pyridinium-like species that is more reactive. sci-hub.se Density functional theory (DFT) calculations have confirmed that the complexation of a Lewis acid with a pyridine substrate is crucial for electronically activating the system, thereby facilitating the addition of nucleophiles. mdpi.com

While a variety of Lewis acids, including those based on zinc, boron, and aluminum, have been explored, the interaction with sodium-based Lewis acids or the influence of sodium salts on these activations is an area of interest. researchgate.netresearchgate.net For example, in certain contexts, the presence of a sodium cation can influence the reactivity of organometallic reagents used in conjunction with Lewis acid-activated pyridines. The formation of a coordination complex involving the pyridine nitrogen, a Lewis acid, and potentially a sodium cation can alter the electronic landscape of the pyridine ring, thereby directing the course of the reaction. wikipedia.org

Table 1: Examples of Lewis Acid Activation in Pyridine Transformations

Lewis Acid Transformation Type Role of Lewis Acid Reference
ZnCl₂ Amination of 4-halopyridines Facilitates nucleophilic aromatic substitution. researchgate.net
BF₃·Et₂O Phosphonation of pyridines Activates the pyridine ring for nucleophilic addition. acs.org
BF₃·Et₂O Cu(I)-catalyzed dearomatization Interacts with the nitrogen atom to enhance electrophilicity. mdpi.com
AlMe₃ Cobalt-catalyzed hydrocarbofunctionalization Promotes site-selective C-H activation. chemrxiv.org

Role of Catalysts (e.g., Copper(I), Sodium Salts) in Promoting Pyridine Transformations

Catalysts, including copper(I) salts and various sodium salts, are instrumental in promoting a wide range of transformations involving pyridine. Their roles can be either independent or cooperative, often leading to enhanced reactivity and selectivity.

Sodium Salts as Promoters and Reagents:

Sodium salts can act as more than just inert electrolytes; they can be key reagents or promoters in pyridine chemistry. A classic example is the Chichibabin reaction, where sodium amide (NaNH₂) is used to directly aminate pyridine at the 2-position. wikipedia.orgpearson.com In this nucleophilic aromatic substitution of hydrogen (SNH), the sodium amide acts as the source of the nucleophilic amino group. wikipedia.org Mechanistic evidence suggests that the reaction involves the sorption of the pyridine ring nitrogen onto the sodium amide surface, with the sodium cation forming a coordination complex prior to the addition of the amino group. wikipedia.org

Other sodium salts, such as sodium nitrite, can be combined with pyridine derivatives to form reactive compounds with applications in organic synthesis. ontosight.ai Sodium carboxylates have also been explored as acyloxyl sources in the C-H functionalization of pyridine derivatives, although in some copper-catalyzed systems, their direct use may result in low product yields without other mediating factors. rsc.org

Copper(I) Catalysis:

Copper(I) catalysts are widely employed in pyridine transformations due to their low cost, abundance, and versatile reactivity. rsc.orgresearchgate.net Copper(I) can catalyze various reactions, including C-H activation, cross-coupling, and cycloadditions. rsc.orgbeilstein-journals.org In many of these processes, different oxidation states of copper (Cu(I), Cu(II), and Cu(III)) can interconvert, often with the assistance of an oxidant like oxygen. rsc.org

The synergistic use of copper(I) catalysts with other reagents is a common strategy. For instance, the combination of a copper(I) salt, a Lewis acid, and a Grignard reagent enables the enantioselective dearomatization of 2-methoxypyridine (B126380) derivatives. mdpi.com In such systems, the copper(I) species is central to the formation of the key organocopper nucleophile that adds to the activated pyridine ring. mdpi.com Mechanistic studies suggest that these reactions can proceed through the formation of a copper-alkene π-complex, followed by oxidative addition to a Cu(III) species and subsequent reductive elimination. nih.gov

Table 2: Role of Catalysts in Pyridine Transformations

Catalyst/Promoter Reaction Type Mechanistic Role Reference
Sodium Amide (NaNH₂) Chichibabin Amination Nucleophilic reagent and formation of a coordination complex. wikipedia.org
Copper(I) Bromide (CuBr) Enantioselective Dearomatization Forms the active organocopper nucleophile. mdpi.com
Copper(I) Iodide (CuI) Intramolecular C-H Amidation Promotes single-electron transfer (SET) processes. beilstein-journals.org
Copper(II) Acetate (B1210297) (Cu(OAc)₂) Tandem reaction of ketonic pyridine Lewis acid catalysis for imidazopyridine synthesis. beilstein-journals.org

Synergistic Effects in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comnih.gov These reactions often benefit from synergistic effects between catalysts, reagents, and solvents, leading to enhanced yields, selectivity, and reaction rates. mdpi.commdpi.comresearchgate.net

The synthesis of substituted pyridines is a prominent application of MCRs. researchgate.net For example, the Hantzsch dihydropyridine synthesis is a classic MCR that produces dihydropyridines, which can then be oxidized to pyridines. nih.gov More contemporary MCRs for pyridine synthesis often employ various catalysts to achieve high efficiency and selectivity. organic-chemistry.org

Synergistic catalysis, where two or more catalysts work in concert to promote a reaction, is a powerful strategy in MCRs. In the context of pyridine synthesis, a copper(I) salt and a secondary ammonium (B1175870) salt can synergistically catalyze the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes to form a variety of substituted pyridines under mild conditions. organic-chemistry.org

The role of sodium salts in promoting synergy in MCRs is also recognized. For instance, in the synthesis of pyridine-3,5-dicarbonitriles from an aldehyde, malononitrile (B47326), and a thiol, the choice of base, such as an amine base versus an ionic base like tetrabutylammonium (B224687) hydroxide, can significantly influence the reaction pathway and outcome, demonstrating a synergistic effect with the solvent. acs.orgnih.gov While not a sodium salt, this highlights how the nature of the base is critical. Sodium fluoride (B91410) has been used to improve the reactivity of trimethylsilyl (B98337) cyanide in a multicomponent reaction for the synthesis of α-amino nitriles, which are precursors to other complex molecules. mdpi.com Furthermore, sodium hydroxide has been used as a catalyst in the three-component reaction for the synthesis of quinoline-pyridine hybrids. mdpi.com These examples underscore the potential for sodium salts to act as crucial promoters or catalysts in complex MCRs leading to pyridine-containing structures.

Coordination Chemistry and Supramolecular Assembly

Coordination Modes of Pyridine (B92270) and its Derivatives to Sodium Centers

The coordination of pyridine and its derivatives to sodium ions is a fundamental aspect of the construction of more complex structures. The versatility of the pyridine ring, especially when functionalized, allows for several modes of interaction, leading to a variety of coordination geometries around the sodium center.

N-Coordination and Chelation by Functionalized Pyridine Ligands

The most direct interaction between pyridine and a sodium ion is through the nitrogen atom's lone pair of electrons, forming an N-coordinated bond. In the case of simple pyridine, this interaction is often part of a larger coordination sphere involving other solvent molecules or counter-ions. However, the introduction of functional groups onto the pyridine ring significantly enhances its chelating ability, leading to more stable and intricate structures.

Functionalized pyridine ligands, such as those containing carboxylate, aminophenolate, or β-diketone moieties, can act as multidentate ligands, binding to the sodium center through both the pyridine nitrogen and the functional group's donor atoms (e.g., oxygen or nitrogen). sioc-journal.cnpsu.edumdpi.com For instance, in sodium nicotinate (B505614), the sodium atoms are coordinated by both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, resulting in a three-dimensional coordination polymer. researchgate.net This chelation effect is crucial in stabilizing the coordination environment around the sodium ion.

The nature and position of the substituent on the pyridine ring can influence the coordination mode and the resulting structure. For example, different isomers of pyridinedicarboxylic acid (PDC) can lead to unprecedented chelation modes and the formation of polymorphic 3D heterobimetallic compounds when combined with sodium and another metal ion. psu.edu Similarly, pyridine-2,6-diyl-bis(methylene)-bridged bis(aminophenolate) ligands form binuclear sodium complexes where one sodium center is five-coordinated by all the heteroatoms of the ligand, while the other is coordinated by two phenolate (B1203915) oxygens and two solvent molecules. sioc-journal.cn

The table below summarizes the coordination modes of various functionalized pyridine ligands with sodium ions, as reported in different research findings.

Ligand TypeCoordination ModeResulting StructureReference
Pyridine-3-carboxylate (Nicotinate)N,O-chelation3D coordination polymer researchgate.net
Pyridine-2,5-dicarboxylate (PDC)N,O-chelation3D heterobimetallic polymers psu.edu
Pyridine-2,6-diyl-bis(methylene)-bridged Bis(aminophenolate)N,O,O-chelationBinuclear complex sioc-journal.cn
2,6-bis-(3-oxo-3-(2-hydroxyphenyl)-propionyl)-pyridineN,O-chelationHeterometallic cluster rsc.org

Bridging Pyridine Ligands in Polymetallic Clusters

In addition to chelating a single sodium ion, functionalized pyridine ligands can also act as bridging ligands, connecting multiple metal centers to form polymetallic clusters. This bridging can occur through various atoms of the ligand, leading to the formation of complex, cage-like structures.

A notable example is a heterodinuclear sodium-iron complex where the metal ions are bridged by three triptycene (B166850) carboxylates and each is also coordinated to a pyridine nitrogen and a carbonyl oxygen from a dipicolinic ester diethynyltriptycene ligand. nih.gov In this structure, the pyridine moiety is part of a larger ligand that facilitates the formation of a stable, triply bridged core. Another remarkable case involves a dodecanuclear cluster, Co₈Na₄(L)₄(OH)₂(CO₃)₂(py)₁₀₂, where a pyridine-spaced bis-β-diketone ligand facilitates the assembly of a complex cage that encapsulates carbonate anions. rsc.org In this cluster, sodium ions are linked to the cobalt centers via the β-diketonate groups and phenolate oxygen atoms of the ligand. rsc.org

The ability of pyrazole-based ligands, which are structurally related to pyridines, to bridge two metal ions is also well-documented and provides an effective pathway for magnetic exchange between them. universiteitleiden.nl While the direct bridging of two sodium ions by a single pyridine ring is less common, the functional groups attached to the pyridine often play a crucial role in connecting multiple sodium centers or linking sodium to other transition metals within a larger cluster.

Supramolecular Architectures Directed by Sodium-Pyridine Interactions

The coordination of pyridine-based ligands to sodium ions serves as a primary driving force for the assembly of larger, well-defined supramolecular structures. These architectures are further stabilized and directed by a combination of other non-covalent interactions, leading to the formation of one-, two-, and three-dimensional networks.

Formation of Coordination Polymers and Metal-Organic Frameworks

The directional nature of the sodium-pyridine bond, coupled with the geometric constraints of the pyridine ligand, makes this system highly suitable for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). royalsocietypublishing.orgmdpi.comnih.gov These materials are crystalline solids built from metal ions or clusters connected by organic ligands.

In the case of sodium-pyridine systems, the pyridine-based ligand acts as the organic linker. For instance, sodium pyridine-3-carboxylate forms a 3D framework sustained solely by coordination interactions between the sodium ions and the carboxylate groups, with the pyridine nitrogen also participating in the coordination. researchgate.net The use of poly-functionalized pyridine ligands, such as those with multiple carboxylic acid groups, can lead to the formation of porous frameworks with specific topologies. mdpi.com For example, the reaction of metal salts with 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl) benzoic acid has been shown to produce isostructural 2D MOFs with a 4⁴-sql topology. acs.org

The choice of the pyridine-based ligand is critical in determining the dimensionality and structure of the final CP or MOF. Ligands with linear geometries tend to form 1D chains, while more angular or multi-topic ligands can lead to 2D sheets or 3D frameworks. researchgate.netroyalsocietypublishing.org

Self-Assembly Driven by Ionic and Hydrogen Bonding Interactions

Beyond direct coordination, ionic interactions and hydrogen bonding play a pivotal role in the self-assembly of sodium-pyridine supramolecular architectures. nih.govchemistryviews.orgrsc.org These weaker interactions often act in concert with the stronger coordination bonds to direct the packing of the coordination complexes and extend the dimensionality of the final structure.

In many sodium-pyridine complexes, especially those containing carboxylate or amide functionalities, hydrogen bonding between coordinated water molecules, uncoordinated functional groups, and the pyridine nitrogen can lead to the formation of extended networks. researchgate.netacs.org For example, in some sodium coordination polymers, 1D coordination networks are further assembled into 3D frameworks through extensive hydrogen bonding. researchgate.net Similarly, in a complex with a diaminotriazinyl-substituted pyridine ligand, hydrogen bonds between the diaminotriazine groups of adjacent metallotectons lead to the formation of a three-dimensional network. acs.org

Design Principles for One-, Two-, and Three-Dimensional Assemblies

The rational design of one-, two-, and three-dimensional supramolecular assemblies based on sodium-pyridine interactions relies on several key principles of crystal engineering and supramolecular chemistry. nih.govgoogle.comrsc.org

The primary determinant of the final architecture is the interplay between the coordination geometry of the sodium ion and the shape and functionality of the pyridine-based ligand. royalsocietypublishing.org By carefully selecting ligands with specific geometric properties (e.g., linear, angular, or trigonal) and donor atom arrangements, it is possible to program the self-assembly process to yield structures of a desired dimensionality. nih.govmdpi.com

One-Dimensional Assemblies: Linear or "V"-shaped ligands that can bridge two sodium centers often lead to the formation of 1D chains. researchgate.net These chains can then be further organized into higher-dimensional structures through weaker intermolecular interactions.

Two-Dimensional Assemblies: The use of planar, tritopic ligands or the self-assembly of 1D chains through hydrogen bonding or π-π stacking can result in the formation of 2D sheets. researchgate.netroyalsocietypublishing.org For example, a sodium complex with 2-(1H-benzotriazol-1-yl) acetic anion forms a 2D layered structure. researchgate.net

Three-Dimensional Assemblies: Highly symmetric, polytopic ligands are typically required for the direct formation of 3D frameworks through coordination bonds. researchgate.netroyalsocietypublishing.org Alternatively, the interconnection of lower-dimensional structures (1D chains or 2D sheets) via strong intermolecular forces like hydrogen bonding can also lead to the formation of robust 3D supramolecular architectures. researchgate.netacs.org

The table below provides examples of how different pyridine-based ligands and their interactions lead to assemblies of varying dimensionalities.

LigandKey InteractionsDimensionalityResulting ArchitectureReference
Pyridine-3-carboxylateNa-N and Na-O coordination3DCoordination Polymer researchgate.net
2-(1H-benzotriazol-1-yl) acetic anionNa-N and Na-O coordination2DLayered Coordination Polymer researchgate.net
6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamineCoordination and N-H···N hydrogen bonds3DSupramolecular Network acs.org
Imidazole-4,5-dicarboxylic acidCoordination and hydrogen bonds1D and 2D to 3DCoordination Network researchgate.net

Chiral Supramolecular Assemblies Incorporating Pyridinium (B92312) Moieties

The incorporation of pyridinium moieties into molecular building blocks is a sophisticated strategy for constructing chiral supramolecular assemblies. The positive charge and specific geometric features of the pyridinium group can direct the formation of ordered, non-superimposable, higher-order structures through a combination of electrostatic interactions, hydrogen bonding, and host-guest chemistry. acs.orgscielo.br

Glutamide amphiphiles featuring pyridinium headgroups have been shown to act as effective chiral templates. These molecules can encapsulate achiral fluorescent dyes within their self-assembled structures, inducing chirality in the guest molecules and leading to circularly polarized luminescence. acs.org Similarly, a glycyrrhetate-containing amphiphile, modified with a pyridinium group, was found to self-assemble into helical nanofibers in certain solvents. In this system, the hydrophilic pyridinium cation is sequestered within the interior of the nanofibers, while the hydrophobic steroid-like skeleton is exposed to the exterior, a process driven by π-π stacking and hydrophobic interactions. researchgate.net

The ability of pyridine and its derivatives to regulate supramolecular chirality is also evident in co-assembly systems. Bipyridines, for example, can influence the handedness of nanofibers formed from ditopic L-phenylalanine gelators, with the resulting chirality being dependent on the specific structure of the bipyridine linker. acs.org This control is often attributed to the pyridine nitrogen's ability to act as a hydrogen bond acceptor, thereby altering the pristine hydrogen-bonding network of the primary building block and redirecting the chiral packing. acs.org A pyridinium-functionalized methyl glycyrrhetate has been observed to form P-type helices in water, a process driven by hydrophobic forces that proceeds via a cooperative supramolecular polymerization mechanism. researchgate.net

Furthermore, cationic macrocycles such as pyridinium-pillar mdpi.comarenes leverage the pyridinium unit for molecular recognition and the formation of supramolecular systems. These macrocycles can form host-guest complexes with drug molecules, a process that is often pH-dependent and driven by interactions between the pyridinium cation and anionic groups on the guest. scielo.br

System/MoleculePyridinium Moiety's RoleResulting Chiral AssemblyDriving ForcesSource
Glutamide AmphiphilesChiral templating headgroupChiral encapsulation of achiral dyesSelf-assembly, Host-Guest Interaction acs.org
Pyridinium-functionalized Methyl GlycyrrhetateHydrophilic component directing assemblyP-type helical structures in waterHydrophobic forces, Cooperative polymerization researchgate.net
L-phenylalanine Gelators with BipyridinesChirality regulation via H-bondingNanofibers with controlled handednessHydrogen bonding alteration acs.org
Pyridinium-pillar mdpi.comareneCationic host for molecular recognitionHost-guest complex with drug moleculesElectrostatic interactions, Host-Guest chemistry scielo.br

Influence of Ligand Design on Coordination Preferences and Assembly Topology

The coordination of sodium ions, which are considered hard acids, is favored with hard donor atoms like oxygen and nitrogen. nih.gov Consequently, pyridine ligands incorporating carboxylate or phenolate groups form robust coordination networks. For example, sodium pyridine-3-carboxylate (sodium nicotinate) forms a three-dimensional array built from infinite NaO2CR chains linked by Na-N bonds. researchgate.net The versatile coordination of this ligand, combined with the preferences of the metal ion, is key to the final structure. researchgate.net Similarly, multidentate pyridine-dicarboxylate anions can act as versatile bridging ligands, coordinating to multiple metal centers to create intricate 2D and 3D heteronuclear (e.g., M-Na) coordination polymers. tandfonline.com In one such case, two sodium ions within the same structure exhibit different coordination numbers (3 and 7), highlighting the flexibility of sodium's coordination sphere. tandfonline.com

The introduction of multiple donor sites into the ligand framework leads to complex polynuclear structures. A pyridine-2,6-diyl-bis(methylene)-bridged bis(aminophenolate) ligand coordinates to two sodium centers non-symmetrically; one sodium is five-coordinated by the heteroatoms of the ligand, while the other is four-coordinated by two phenolate oxygens and two solvent molecules. sioc-journal.cn The reaction of NaH with a solution containing 2-(3-pyrazolyl)pyridine and 1-benzoyl-3,3,3-trifluoroacetonate resulted in a centrosymmetric tetrasodium (B8768297) complex featuring highly irregular {NaN2O3} and {NaO6} coordination environments and an unprecedented central {Na4O6} core. mdpi.comnih.gov This demonstrates how a combination of different ligands can lead to unique aggregation behavior and topologies.

The electronic properties of the pyridine ring, modulated by substituents, also influence coordination. Ligands functionalized with electron-donating groups have higher basicity (pKa), which generally leads to higher synthetic yields and greater stability in the resulting complexes compared to those with electron-withdrawing groups. rsc.orgacs.org The ambidentate nature of ligands like 2-pyridonates, which can coordinate through nitrogen (κ1-N), oxygen (κ1-O), both (κ2-N,O), or bridge multiple metals, adds another layer of complexity. The adopted coordination mode is highly sensitive to the local environment, including the metal ion, solvent, and the nature of neighboring ligands, allowing for dynamic and diverse structural outcomes. rsc.org

Ligand TypeDesign FeatureNa+ Coordination EnvironmentResulting Assembly TopologySource
Pyridine-3-carboxylate (Nicotinate)Anionic, bidentate (N, O-donor)Coordinated by N and carboxylate O atoms3D array from infinite chains researchgate.net
Pyridine-2,6-dicarboxylic acidAnionic, multidentate bridgingVariable coordination numbers (3 and 7 in one structure)2D double layers and 3D networks tandfonline.com
Pyridine-bridged bis(aminophenolate)Anionic, multidentate, flexibleTwo non-symmetrical Na+ centers (4- and 5-coordinate)Binuclear molecular complex sioc-journal.cn
2-(3-Pyrazolyl)pyridine (with β-diketone)Neutral N,N-chelatorIrregular {NaN2O3} and {NaO6} environmentsCentrosymmetric tetramer with {Na4O6} core mdpi.comnih.gov
Substituted PyridinesElectron-donating/withdrawing groupsStability influenced by pyridine basicityFormation of stable complexes favored by electron-donating groups rsc.org
2-PyridonateAnionic, ambidentate (N/O donors)Versatile modes: κ1-N, κ1-O, κ2-N,O, bridgingHighly variable, depends on local environment rsc.org

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